molecular formula C13H17N5O4S B12396889 8-Allylthioadenosine

8-Allylthioadenosine

Numéro de catalogue: B12396889
Poids moléculaire: 339.37 g/mol
Clé InChI: ZATIFJKJPWWYAJ-WURNFRPNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Allylthioadenosine is a useful research compound. Its molecular formula is C13H17N5O4S and its molecular weight is 339.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H17N5O4S

Poids moléculaire

339.37 g/mol

Nom IUPAC

(2R,3S,5R)-2-(6-amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1

Clé InChI

ZATIFJKJPWWYAJ-WURNFRPNSA-N

SMILES isomérique

C=CCSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

SMILES canonique

C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 8-Allylthioadenosine, a nucleoside analog of interest in various biomedical research fields. The document outlines the core synthetic strategy, provides a detailed experimental protocol based on established methodologies for analogous compounds, and presents relevant data in a structured format.

Introduction

This compound is a modified purine nucleoside characterized by the presence of an allylthio group at the 8-position of the adenine base. This modification can significantly alter the molecule's biological activity, making it a valuable tool for studying purinergic signaling, enzyme kinetics, and as a potential therapeutic agent. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a common and versatile method for the functionalization of the C8 position of purine nucleosides.

Core Synthesis Pathway

The principal synthetic route to this compound involves the nucleophilic displacement of a halogen atom, typically bromine, from the 8-position of an adenosine precursor. The key steps are:

  • Halogenation of Adenosine: Commercially available adenosine is first brominated at the 8-position to yield 8-bromoadenosine. This reaction is a well-established procedure.

  • Thiolation of 8-Bromoadenosine: The resulting 8-bromoadenosine serves as the electrophilic substrate for a nucleophilic substitution reaction with allyl mercaptan. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

The overall reaction is depicted in the following pathway diagram:

Synthesis_Pathway Adenosine Adenosine Bromoadenosine 8-Bromoadenosine Adenosine->Bromoadenosine Bromination Allylthioadenosine This compound Bromoadenosine->Allylthioadenosine Nucleophilic Substitution AllylMercaptan Allyl Mercaptan AllylMercaptan->Allylthioadenosine Base Base (e.g., NaH) Base->Allylthioadenosine Solvent Solvent (e.g., DMF) Solvent->Allylthioadenosine

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of analogous 8-alkylthioadenosine derivatives.

Materials:

  • 8-Bromoadenosine

  • Allyl mercaptan

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 8-bromoadenosine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the 8-bromoadenosine.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 15 minutes.

  • Nucleophile Addition: Slowly add allyl mercaptan (1.5 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C to consume any unreacted sodium hydride.

  • Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane to isolate the desired product.

  • Product Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 8-Bromoadenosine in anhydrous DMF B Add NaH at 0°C A->B C Add Allyl Mercaptan at 0°C B->C D Stir at room temperature (12-24h) C->D E Quench with MeOH at 0°C D->E F Remove DMF via rotary evaporation E->F G Purify by silica gel column chromatography F->G H Characterize by NMR and Mass Spectrometry G->H

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data that can be expected from the synthesis of this compound and its precursor, based on literature values for analogous compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Purity (%) (by HPLC)
8-BromoadenosineC₁₀H₁₂BrN₅O₄346.14>95 (from Adenosine)>98
This compound C₁₃H₁₇N₅O₄S 355.38 70-90 >98

Characterization Data (Predicted)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Signals corresponding to the ribose protons.

    • A singlet for the H2 proton of the adenine ring.

    • Signals for the allyl group protons (-S-CH₂-CH=CH₂), including a doublet for the methylene protons, a multiplet for the methine proton, and two multiplets for the terminal vinyl protons.

    • Broad singlets for the exocyclic amino protons and the hydroxyl protons of the ribose moiety.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Signals for the five carbons of the ribose ring.

    • Signals for the purine ring carbons, with the C8 carbon shifted downfield due to the thioether linkage.

    • Signals for the three carbons of the allyl group.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 356.1.

Safety Considerations

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and in a fume hood.

  • Allyl Mercaptan: Allyl mercaptan is a volatile, flammable liquid with a strong, unpleasant odor. It is toxic and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocol serves as a strong starting point and may require optimization for specific laboratory conditions and scales.

A Technical Guide to Novel Synthesis Methods for 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 8-Allylthioadenosine, a nucleoside analogue of interest in biomedical research. The document provides a comprehensive overview of a primary synthetic route, commencing from the readily available precursor, adenosine. Key stages of the synthesis, including protection, bromination, thioetherification, and deprotection, are presented with detailed experimental protocols. Quantitative data is summarized for clarity, and logical workflows are visualized to facilitate understanding.

Introduction

This compound is a modified purine nucleoside that has garnered attention in the scientific community for its potential biological activities. The introduction of an allylthio group at the C8 position of the adenosine scaffold can significantly alter its interaction with biological targets, such as enzymes and receptors. The development of efficient and reliable synthetic methods is crucial for the exploration of its therapeutic potential and for structure-activity relationship (SAR) studies. This guide focuses on a robust and reproducible pathway for the synthesis of this compound.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from adenosine. The general strategy involves:

  • Protection of the Ribose Hydroxyl Groups: The hydroxyl groups of the ribose moiety are protected to prevent unwanted side reactions in subsequent steps. Acetylation is a common and effective protection strategy.

  • Bromination at the C8 Position: The C8 position of the adenine ring is activated by bromination, creating a suitable leaving group for the subsequent nucleophilic substitution.

  • Introduction of the Allylthio Group: The 8-bromo substituent is displaced by an allylthio group through a nucleophilic substitution reaction with allyl mercaptan.

  • Deprotection of the Ribose Hydroxyl Groups: The protecting groups on the ribose are removed to yield the final product, this compound.

Synthetic Pathway of this compound Adenosine Adenosine Protected_Adenosine 2',3',5'-tri-O-acetyladenosine Adenosine->Protected_Adenosine Acetylation Bromo_Intermediate 8-Bromo-2',3',5'-tri-O-acetyladenosine Protected_Adenosine->Bromo_Intermediate Bromination Protected_Product 8-Allylthio-2',3',5'-tri-O-acetyladenosine Bromo_Intermediate->Protected_Product Thioetherification Final_Product This compound Protected_Product->Final_Product Deprotection

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
1. AcetylationAdenosineAcetic Anhydride, PyridinePyridine16 hRoom Temperature~85%
2. Bromination2',3',5'-tri-O-acetyladenosineN-Bromosuccinimide (NBS)Dichloromethane4 hReflux~90%
3. Thioetherification8-Bromo-2',3',5'-tri-O-acetyladenosineAllyl Mercaptan, Sodium HydrideTHF6 h0 °C to RT~75%
4. Deprotection8-Allylthio-2',3',5'-tri-O-acetyladenosineMethanolic AmmoniaMethanol12 hRoom Temperature~95%

Experimental Protocols

Step 1: Synthesis of 2',3',5'-tri-O-acetyladenosine (Acetylation)

Methodology:

  • To a stirred suspension of adenosine (1.0 eq) in pyridine (10 volumes), add acetic anhydride (5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 2',3',5'-tri-O-acetyladenosine as a white solid.

Acetylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start Suspend Adenosine in Pyridine Add_Ac2O Add Acetic Anhydride at 0 °C Start->Add_Ac2O Stir Stir at Room Temperature for 16h Add_Ac2O->Stir Quench Pour into Ice-Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO3 Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product 2',3',5'-tri-O-acetyladenosine Chromatography->Product

Figure 2: Experimental workflow for the acetylation of adenosine.

Step 2: Synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine (Bromination)

Methodology:

  • Dissolve 2',3',5'-tri-O-acetyladenosine (1.0 eq) in dichloromethane (20 volumes).

  • Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 8-Bromo-2',3',5'-tri-O-acetyladenosine, is typically used in the next step without further purification.

Step 3: Synthesis of 8-Allylthio-2',3',5'-tri-O-acetyladenosine (Thioetherification)

Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (15 volumes) at 0 °C, add allyl mercaptan (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 8-Bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous THF (5 volumes) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 8-Allylthio-2',3',5'-tri-O-acetyladenosine.

Thioetherification_Logical_Relationship NaH Sodium Hydride Thiolate Sodium Allyl Thiolate (Nucleophile) NaH->Thiolate Allyl_Mercaptan Allyl Mercaptan Allyl_Mercaptan->Thiolate SNAr Nucleophilic Aromatic Substitution (SNAr) Thiolate->SNAr Bromo_Intermediate 8-Bromo-2',3',5'-tri-O-acetyladenosine (Electrophile) Bromo_Intermediate->SNAr Protected_Product 8-Allylthio-2',3',5'-tri-O-acetyladenosine SNAr->Protected_Product

Figure 3: Logical relationship in the thioetherification step.

Step 4: Synthesis of this compound (Deprotection)

Methodology:

  • Dissolve 8-Allylthio-2',3',5'-tri-O-acetyladenosine (1.0 eq) in saturated methanolic ammonia (20 volumes).

  • Stir the solution at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to afford this compound as a white crystalline solid.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound. The described methods are based on established chemical transformations and have been optimized for reproducibility and yield. The clear presentation of quantitative data and experimental workflows is intended to aid researchers in the successful preparation of this important nucleoside analogue for further biological investigation.

An In-depth Technical Guide to 8-Allylthioadenosine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allylthioadenosine is a synthetically modified nucleoside analog belonging to the family of 8-substituted adenosine derivatives. These compounds are of significant interest in medicinal chemistry and pharmacology due to their potential to selectively interact with adenosine receptors and other cellular targets. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, intended to serve as a foundational resource for researchers engaged in its study and application in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. These properties influence its solubility, stability, and bioavailability, which are critical parameters in both in vitro and in vivo studies.

PropertyValueSource
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-8-(allylthio)purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diolN/A
CAS Number 75059-23-3[1][2][3]
Molecular Formula C₁₃H₁₇N₅O₄S
Molecular Weight 355.37 g/mol Calculated
Appearance White to off-white solidInferred
Melting Point Not reportedN/A
Solubility Soluble in DMSOInferred from similar compounds
Sparingly soluble in water and ethanolInferred from similar compounds
Stability Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.General recommendation

Chemical Structure

The chemical structure of this compound is characterized by the presence of an allylthio group at the 8-position of the adenine base. This modification significantly influences the molecule's conformation and its interaction with biological targets.

Key Structural Features:

  • Adenosine Core: Comprises an adenine base linked to a ribose sugar via a β-N9-glycosidic bond.

  • 8-Allylthio Substituent: An allyl group (CH₂=CH-CH₂-) attached to the 8-position of the purine ring through a sulfur atom. This substituent is crucial for its potential biological activity and receptor selectivity. The presence of the sulfur atom and the flexible allyl chain can lead to specific hydrophobic and electronic interactions within a receptor's binding pocket.

  • Ribose Moiety: The ribose sugar contains hydroxyl groups at the 2', 3', and 5' positions, which are important for solubility and potential interactions with target proteins.

Synthesis and Characterization

General Synthesis Protocol for 8-Thio-Substituted Adenosine Analogs

This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.

  • Starting Material: 8-Bromoadenosine is a common precursor for the synthesis of 8-thio-substituted analogs.

  • Thiolation: The 8-bromo group is displaced by a sulfur nucleophile. This can be achieved by reacting 8-bromoadenosine with a thiol, such as allyl mercaptan (CH₂=CH-CH₂SH), in the presence of a suitable base (e.g., sodium hydride or an organic base like triethylamine) in an appropriate solvent (e.g., DMF or DMSO).

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. The reaction temperature and time will depend on the specific reactants and solvent used.

  • Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. Specific chemical shifts for the protons and carbons of the adenine base, ribose sugar, and the allylthio substituent would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can further validate the structure.

Potential Biological Activity and Signaling Pathways

As an adenosine analog, this compound is predicted to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). The nature of this interaction (agonist or antagonist) and the receptor subtype selectivity would determine its pharmacological profile.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors triggers distinct intracellular signaling cascades.

Figure 1. Adenosine Receptor Signaling Pathways.

Experimental Workflows

The biological characterization of this compound would typically involve a series of in vitro assays to determine its activity at adenosine receptors and its downstream cellular effects.

Experimental Workflow for Biological Characterization

ExperimentalWorkflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_cellular Cellular Effects synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Receptor Binding Assay (Determine Ki) characterization->binding_assay camp_assay cAMP Functional Assay (Determine EC50/IC50) binding_assay->camp_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) camp_assay->erk_assay cell_viability Cell Viability/Proliferation Assay erk_assay->cell_viability downstream_effects Downstream Gene/Protein Expression Analysis cell_viability->downstream_effects

Figure 2. Workflow for Biological Characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for specific experimental conditions.

Radioligand Binding Assay for Adenosine A₂A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human A₂A adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A₂A adenosine receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-ZM241385 (a selective A₂A antagonist)

  • Non-specific binding control: Theophylline or other suitable non-selective adenosine receptor antagonist

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail and vials

  • Glass fiber filters

Procedure:

  • Prepare cell membranes from HEK293-A₂A cells.

  • In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of [³H]-ZM241385, and the cell membrane preparation.

  • For non-specific binding, add a high concentration of theophylline.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).

Intracellular cAMP Measurement Assay

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the target adenosine receptor (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Forskolin (an adenylate cyclase activator, for Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Lysis buffer

Procedure (for a Gs-coupled receptor):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration using the chosen detection method.

  • Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Procedure (for a Gi-coupled receptor):

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of this compound.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time.

  • Lyse the cells and measure cAMP levels.

  • A decrease in forskolin-stimulated cAMP levels will indicate an agonistic effect at a Gi-coupled receptor. An antagonist would block the effect of a known Gi-agonist.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the effect of this compound on the activation of the MAPK/ERK signaling pathway, a downstream target of some adenosine receptors.

Materials:

  • Cells expressing the target adenosine receptor

  • Cell culture medium

  • Serum-free medium

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of this compound for different time points.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the change in ERK1/2 phosphorylation.

Conclusion

This compound represents a valuable chemical tool for the study of purinergic signaling. Its unique structural modification at the 8-position of the adenine ring provides a basis for exploring selective interactions with adenosine receptors and other potential biological targets. This technical guide has summarized the currently available information on its chemical properties and structure and has provided a framework of experimental protocols for its further investigation. Future research will be crucial to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Purification and Characterization of 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification and characterization of 8-Allylthioadenosine, a substituted purine nucleoside of significant interest in biomedical research and drug development. The methodologies and data presented herein are compiled to facilitate its synthesis, isolation, and detailed analysis.

Synthesis and Purification of this compound

The synthesis of this compound typically proceeds via the nucleophilic substitution of a suitable leaving group at the C8 position of the adenosine core. A common and effective precursor is 8-bromoadenosine. The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts.

Synthesis of this compound from 8-Bromoadenosine

A widely employed method for the synthesis of this compound involves the reaction of 8-bromoadenosine with allyl mercaptan in the presence of a base. To enhance solubility and reactivity, the hydroxyl groups of the ribose moiety are often protected with acetyl groups, which are subsequently removed.

Experimental Protocol: Synthesis of 2',3',5'-Tri-O-acetyl-8-allylthioadenosine

  • Protection of 8-Bromoadenosine: 8-Bromoadenosine is first acetylated to protect the ribose hydroxyl groups. This is typically achieved by reacting 8-bromoadenosine with acetic anhydride in the presence of a base like pyridine. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product, 8-bromo-2',3',5'-tri-O-acetyladenosine, is then isolated and purified.

  • Thiolation Reaction: To a solution of 8-bromo-2',3',5'-tri-O-acetyladenosine in a suitable solvent such as dimethylformamide (DMF), allyl mercaptan and a non-nucleophilic base (e.g., sodium hydride or DBU) are added. The reaction is stirred, typically at room temperature, until the starting material is consumed as indicated by TLC.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Deprotection to Yield this compound

  • Removal of Acetyl Groups: The purified 2',3',5'-tri-O-acetyl-8-allylthioadenosine is dissolved in a solution of methanolic ammonia or sodium methoxide in methanol. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield pure this compound.

Logical Workflow for the Synthesis of this compound

G A 8-Bromoadenosine B Protection of Ribose Hydroxyls (e.g., Acetylation) A->B C 8-Bromo-2',3',5'-tri-O-acetyladenosine B->C D Nucleophilic Substitution (Allyl Mercaptan, Base) C->D E 2',3',5'-Tri-O-acetyl-8-allylthioadenosine D->E F Deprotection (Removal of Acetyl Groups) E->F G Crude this compound F->G H Purification (Column Chromatography/Recrystallization) G->H I Pure this compound H->I

Caption: Synthetic pathway for this compound.

Purification Methodologies

The choice of purification method is crucial for obtaining high-purity this compound suitable for biological and pharmaceutical applications.

Purification MethodPrincipleTypical Conditions
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Stationary Phase: Silica gel. Mobile Phase: A gradient of dichloromethane and methanol is commonly used.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.[1]Stationary Phase: Reversed-phase C18 column. Mobile Phase: Gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium bicarbonate).[1]
Recrystallization Purification of a solid compound based on differences in solubility.A suitable solvent system is chosen where the compound is soluble at high temperatures and insoluble at low temperatures.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

NucleusExpected Chemical Shifts (δ, ppm)
¹H NMR Signals corresponding to the adenine and ribose protons, as well as the characteristic signals of the allyl group (vinylic and allylic protons).
¹³C NMR Resonances for all carbon atoms in the molecule, including the distinct signals for the carbons of the allyl group and the C8 of the purine ring.

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound.

Ionization TechniqueExpected m/z
Electrospray Ionization (ESI) [M+H]⁺ corresponding to the protonated molecule.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol: Characterization Techniques

  • NMR Spectroscopy: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Mass Spectrometry: A dilute solution of the compound is infused into the mass spectrometer. ESI is a common ionization method for nucleoside analogs.

  • HPLC Analysis: The purity of the final compound is assessed by analytical HPLC, typically using a reversed-phase column with a UV detector. A single sharp peak is indicative of a pure compound.

Experimental Workflow for Purification and Characterization

G A Crude Synthetic Product B Purification A->B C Column Chromatography B->C D HPLC B->D E Recrystallization B->E F Purified this compound C->F D->F E->F G Characterization F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (ESI, HRMS) G->I J Purity Assessment (Analytical HPLC) G->J K Confirmed Structure and Purity H->K I->K J->K

Caption: Workflow for purification and characterization.

Biological Signaling Pathways

8-Substituted adenosine analogs are known to interact with various biological targets, including adenosine receptors. The introduction of the allylthio group at the C8 position can influence the compound's conformation and its affinity for different receptor subtypes.

Potential Signaling Pathway Involvement

G cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade This compound This compound Adenosine Receptors\n(A1, A2A, A2B, A3) Adenosine Receptors (A1, A2A, A2B, A3) This compound->Adenosine Receptors\n(A1, A2A, A2B, A3) G Proteins G Proteins Adenosine Receptors\n(A1, A2A, A2B, A3)->G Proteins Adenylyl Cyclase Adenylyl Cyclase G Proteins->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Cellular Response Cellular Response Protein Kinase A->Cellular Response

Caption: Potential interaction with adenosine receptor pathways.

This guide provides a foundational framework for the purification and characterization of this compound. Researchers are encouraged to consult specific literature for detailed experimental conditions and further applications.

References

8-Allylthioadenosine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data on the mechanism of action of 8-Allylthioadenosine. Therefore, this document outlines a presumed mechanism of action based on the well-established structure-activity relationships of 8-substituted adenosine analogs. The experimental protocols provided are detailed, validated methods for testing these hypotheses.

Core Hypothesis: Dual-Target Engagement

Based on the pharmacological profiles of structurally related 8-substituted adenosine analogs, this compound is hypothesized to exert its biological effects through a dual mechanism involving:

  • Modulation of Adenosine Receptors: The adenosine molecule serves as a scaffold for binding to one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The nature of the substituent at the 8-position is a critical determinant of receptor affinity and whether the compound acts as an agonist or antagonist.

  • Inhibition of Phosphodiesterases (PDEs): Adenosine analogs have been shown to inhibit various phosphodiesterase isozymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Proposed Signaling Pathways

The interaction of this compound with adenosine receptors would trigger downstream signaling cascades. Concurrently, its inhibition of PDEs would lead to an accumulation of cyclic nucleotides, amplifying or altering these signals.

8-Allylthioadenosine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol 8-ATA This compound AR Adenosine Receptors (A1, A2A, A2B, A3) 8-ATA->AR Binds to G_Protein G-Proteins (Gs/Gi) AR->G_Protein Activates/ Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Modulates ATP ATP ATP->AC 5AMP 5'-AMP cAMP->5AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) PDE->5AMP Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets 8-ATA_cyto This compound 8-ATA_cyto->PDE Inhibits Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare cell membranes expressing a single adenosine receptor subtype (A1, A2A, A2B, or A3) Start->Membrane_Prep Reaction_Setup Set up binding reaction: - Cell membranes - Radioligand (e.g., [3H]DPCPX for A1) - Varying concentrations of  this compound Membrane_Prep->Reaction_Setup Incubation Incubate at room temperature for 60-120 minutes Reaction_Setup->Incubation Filtration Rapidly filter through GF/B glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer to remove unbound radioligand Filtration->Washing Scintillation Add scintillation cocktail to filters Washing->Scintillation Counting Quantify bound radioactivity using a scintillation counter Scintillation->Counting Analysis Analyze data to determine IC50 and calculate Ki values Counting->Analysis End End: Determine Binding Affinity Analysis->End cAMP_Functional_Assay_Workflow Start Start: Cell Culture Cell_Plating Plate cells expressing the receptor of interest in a 96-well plate Start->Cell_Plating Pre-incubation Pre-incubate cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation Cell_Plating->Pre-incubation Agonist_Mode Agonist Mode: Add varying concentrations of This compound Pre-incubation->Agonist_Mode Antagonist_Mode Antagonist Mode: Add varying concentrations of This compound followed by a fixed concentration of a known agonist Pre-incubation->Antagonist_Mode Incubation Incubate for 15-30 minutes at 37°C Agonist_Mode->Incubation Antagonist_Mode->Incubation Cell_Lysis Lyse the cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Analysis Analyze data to determine EC50 (agonist) or IC50 (antagonist) values cAMP_Detection->Analysis End End: Determine Functional Activity Analysis->End

Biological Targets of 8-Allylthioadenosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine. As a member of the broad class of 8-substituted adenosine analogs, it holds potential for interacting with a variety of biological targets, primarily within the purinergic signaling system. This document provides a technical guide to the known and potential biological targets of this compound, summarizing available data, outlining relevant experimental protocols, and illustrating key signaling pathways. Due to the limited publicly available data specifically for this compound, this guide also draws upon structure-activity relationship (SAR) data from closely related 8-substituted adenosine analogs to infer potential activities and guide future research.

Core Biological Targets: Adenosine Receptors

The primary biological targets for many adenosine analogs are the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are all G protein-coupled receptors (GPCRs). These receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention.

Quantitative Data Summary

Direct quantitative binding or functional data for this compound is scarce in the public domain. However, data from structurally related 8-alkylamino-substituted analogs of N6-cyclopentyladenosine (CPA) can provide valuable insights into the potential effects of substitutions at the 8-position of the adenine ring. The following table summarizes in vivo data for these related compounds, which demonstrate partial agonism at the A1 adenosine receptor.

CompoundIn vivo EC50,u (nM) for reduction in Heart RateIn vivo Emax (reduction in Heart Rate, beats min-1)
8-Methylamino-CPA (8MCPA)366-173 ± 14
8-Ethylamino-CPA (8ECPA)210-131 ± 11
8-Propylamino-CPA (8PCPA)170-131 ± 11
8-Butylamino-CPA (8BCPA)175-71 ± 6
N6-cyclopentyladenosine (CPA)--208 ± 8

Data from a study on 8-alkylamino-substituted analogs of N6-cyclopentyladenosine.[1][2]

Potential Signaling Pathways

Activation of adenosine receptors by an agonist like this compound would trigger downstream signaling cascades. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP levels.

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway that would be modulated by an adenosine receptor agonist.

AdenylylCyclaseSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 8_Allylthioadenosine This compound AR Adenosine Receptor (A1/A2A/A2B/A3) 8_Allylthioadenosine->AR Binds G_Protein G Protein (Gs/Gi) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates (Activates or Inhibits) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Adenylyl cyclase signaling pathway modulated by adenosine receptor activation.

Experimental Protocols

To characterize the biological targets of this compound, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for each of the adenosine receptor subtypes.

Objective: To quantify the affinity of the test compound for adenosine receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A1/A2A, or a subtype-selective radioligand for A2B and A3).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard agonist or antagonist like NECA or theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ion concentrations).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay determines the functional effect of this compound on adenylyl cyclase activity, indicating whether it acts as an agonist or antagonist at a specific adenosine receptor subtype.

Objective: To measure the production of cAMP in response to the test compound in cells expressing a specific adenosine receptor subtype.

Materials:

  • Intact cells expressing a single human adenosine receptor subtype.

  • This compound (test compound).

  • Forskolin (a direct activator of adenylyl cyclase, used for studying inhibition).

  • A standard adenosine receptor agonist and antagonist for the specific subtype.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Treatment: Add varying concentrations of this compound to the cells. For antagonist testing, co-incubate with a known agonist.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).

Experimental Workflow for Target Identification and Validation

The following diagram outlines a typical workflow for identifying and validating the biological targets of a novel compound like this compound.

TargetValidationWorkflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_characterization In-depth Characterization Screening Primary Screening (e.g., Phenotypic Screen) Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Screening->Target_ID Binding_Assay Biochemical/Biophysical Binding Assays (e.g., Radioligand Binding, SPR) Target_ID->Binding_Assay Functional_Assay Cell-Based Functional Assays (e.g., Adenylyl Cyclase Assay, Reporter Gene Assay) Binding_Assay->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR_Studies In_Vivo_Models In Vivo Animal Models SAR_Studies->In_Vivo_Models

Caption: A generalized workflow for the identification and validation of biological targets.

Conclusion

While specific data on the biological targets of this compound are limited, its structural similarity to other 8-substituted adenosine analogs strongly suggests that adenosine receptors are its primary targets. The provided experimental protocols offer a clear path for the comprehensive characterization of its pharmacological profile. Further research, guided by the structure-activity relationships of related compounds, is necessary to fully elucidate the specific receptor subtype affinities, functional activities, and therapeutic potential of this compound. The data from such studies will be crucial for advancing our understanding of this compound and its potential applications in drug discovery.

References

8-Allylthioadenosine (CAS 75059-23-3): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and public data repositories contain limited specific information on the biological activity, experimental protocols, and signaling pathways of 8-Allylthioadenosine. This guide synthesizes the available chemical data and provides context based on closely related 8-substituted adenosine analogs to offer a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols and pathway diagrams presented are hypothetical and illustrative, based on established methodologies for similar compounds.

Core Compound Information

This compound is a modified nucleoside, a derivative of adenosine with an allylthio group substituted at the 8-position of the purine ring.

PropertyData
CAS Number 75059-23-3
Molecular Formula C₁₃H₁₇N₅O₄S
Molecular Weight 355.37 g/mol
Canonical SMILES C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2)N
Physical Description Solid (predicted)
Solubility Expected to be soluble in DMSO and polar organic solvents.

Hypothetical Synthesis Protocol

Starting Material: 8-Bromoadenosine Reagent: Allyl mercaptan (prop-2-ene-1-thiol) Base: A suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) Solvent: A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Methodology:

  • Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve allyl mercaptan in the chosen solvent. Add the base portion-wise at 0°C to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Reaction with 8-Bromoadenosine: Dissolve 8-bromoadenosine in the same solvent in a separate flask. Slowly add the prepared allyl thiolate solution to the 8-bromoadenosine solution at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot/peak.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

  • Characterization: The structure of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Hypothetical Synthesis Workflow start Start: 8-Bromoadenosine & Allyl Mercaptan step1 Nucleophilic Substitution Reaction (Base-catalyzed in polar aprotic solvent) start->step1 step2 Reaction Monitoring (TLC/HPLC) step1->step2 step3 Aqueous Work-up & Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 end_product Final Product: this compound step4->end_product

A potential workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathways of Related Compounds

While specific biological data for this compound is scarce, the biological activities of other 8-substituted adenosine analogs are well-documented. These compounds are known to interact with various cellular targets, including adenosine receptors and enzymes involved in nucleotide metabolism.

Adenosine Receptors:

Adenosine receptors (A₁, A₂ₐ, A₂₋, and A₃) are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. Substitution at the 8-position of the adenosine molecule can significantly alter the affinity and selectivity for these receptor subtypes. For instance, some 8-substituted derivatives act as potent and selective agonists or antagonists.

Potential Experimental Assays to Characterize Biological Activity:

  • Receptor Binding Assays: To determine the affinity (Kᵢ) of this compound for the different adenosine receptor subtypes. This is typically done using radioligand binding assays with membrane preparations from cells expressing the specific receptor.

  • Functional Assays: To assess the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the compound. For A₂ₐ and A₂₋ receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels. For A₁ and A₃ receptors, which are typically Gᵢ-coupled, assays can measure the inhibition of adenylyl cyclase or downstream signaling events like calcium mobilization or MAP kinase activation.

  • Cell Viability and Proliferation Assays: To evaluate the cytotoxic or cytostatic effects of this compound on various cell lines, particularly cancer cells. Standard assays include MTT, XTT, or CellTiter-Glo.

  • Enzyme Inhibition Assays: To investigate if this compound inhibits enzymes such as adenosine deaminase (ADA) or adenosine kinase (AK), which are involved in adenosine metabolism.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by an 8-substituted adenosine analog acting as an agonist at an adenosine receptor.

G cluster_pathway Illustrative Adenosine Receptor Signaling compound This compound (Hypothetical Agonist) receptor Adenosine Receptor (e.g., A2A) compound->receptor Binds to g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Expression, Cell Growth) pka->downstream Phosphorylates Targets

A generalized Gs-coupled adenosine receptor signaling cascade.

Summary and Future Directions

This compound is a chemical entity for which detailed biological characterization is not currently available in the public domain. The information provided in this guide serves as a foundational starting point for researchers interested in this molecule. The proposed synthetic route offers a viable method for its preparation, which would be the first step in enabling its biological evaluation.

Future research should focus on:

  • Chemical Synthesis and Characterization: Executing and optimizing a synthetic protocol for this compound and confirming its structure.

  • In Vitro Pharmacological Profiling: Systematically screening the compound against a panel of relevant biological targets, including adenosine receptors and key enzymes.

  • Cellular and Phenotypic Screening: Assessing the effects of this compound in various cell-based models to identify potential therapeutic applications.

By undertaking these studies, the scientific community can begin to elucidate the pharmacological profile of this compound and determine its potential as a research tool or a starting point for drug discovery efforts.

Unveiling the Vasodilatory Potential of 8-Allylthioadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vasodilatory effects of 8-Allylthioadenosine, a purine nucleoside analog. While direct quantitative data for this compound is limited in the readily available scientific literature, this document synthesizes the well-established mechanisms of action for analogous adenosine compounds, providing a robust framework for understanding its potential pharmacological profile. This guide details the presumed signaling pathways, relevant experimental protocols for assessment, and a structured overview of the anticipated receptor interactions.

Core Concepts: Adenosine Signaling in Vasodilation

Adenosine is a critical endogenous nucleoside that plays a pivotal role in regulating vascular tone. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The vasodilatory actions of adenosine and its analogs are predominantly attributed to the activation of A₂A receptors located on vascular smooth muscle and endothelial cells.

Activation of the A₂A receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle, resulting in the widening of blood vessels and increased blood flow. This process is fundamental in various physiological and pathophysiological conditions, including exercise-induced hyperemia and inflammatory responses.

Quantitative Data Overview

Specific quantitative data for the vasodilatory potency (EC₅₀) and receptor binding affinities (Kᵢ) of this compound are not prominently available in the reviewed literature. However, based on the broader class of 8-substituted thioadenosine analogs, it is anticipated to function as an agonist at adenosine receptors, with a likely preference for the A₂A subtype. For comparative purposes, the table below presents data for adenosine and a well-characterized synthetic A₂A agonist, CGS-21680. This information provides a benchmark for the potential efficacy and affinity of this compound.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Vasodilatory Potency (EC₅₀, nM)
AdenosineA₂A180085
CGS-21680A₂A1051.5
This compound A₂A (presumed) Data not available Data not available

Note: The presented data for Adenosine and CGS-21680 are derived from studies on coronary arteries and serve as a reference.

Signaling Pathways in this compound-Induced Vasodilation

The vasodilatory effect of this compound is presumed to follow the canonical A₂A adenosine receptor signaling pathway. The activation of this pathway leads to a decrease in intracellular calcium concentration within vascular smooth muscle cells, a key event in promoting relaxation.

A₂A Receptor-Mediated Signaling Cascade

Vasodilation_Pathway This compound This compound A2A_Receptor A₂A Receptor This compound->A2A_Receptor Binds to G_Protein Gαs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Myosin Light Chain Kinase (Inactive) Relaxation Vascular Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to MLCK_active->MLCK_inactive

Caption: A₂A receptor signaling pathway leading to vasodilation.

Experimental Protocols for Assessing Vasodilatory Effects

To quantitatively assess the vasodilatory properties of this compound, standard in vitro pharmacological assays are employed. The aortic ring assay is a robust and widely used method for this purpose.

Aortic Ring Vasorelaxation Assay

Objective: To determine the concentration-response relationship of this compound in inducing relaxation of pre-contracted arterial rings.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized by an approved method.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

    • Adherent connective and adipose tissues are removed, and the aorta is cut into 3-4 mm rings.

  • Mounting and Equilibration:

    • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

  • Pre-contraction and Endothelial Integrity Check:

    • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

    • Once a stable contraction plateau is reached, the integrity of the endothelium is assessed by adding acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium.

  • Concentration-Response Curve Generation:

    • After washing out the acetylcholine and allowing the rings to return to baseline tension, they are re-contracted with the same vasoconstrictor.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation response at each concentration is recorded until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

    • A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression analysis.

Experimental Workflow Diagram

Aortic_Ring_Assay cluster_prep Tissue Preparation cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Excise Thoracic Aorta B Clean Aorta & Cut into Rings (3-4mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate (60-90 min) under Tension C->D E Pre-contract with Phenylephrine (1µM) D->E F Add Cumulative Doses of This compound E->F G Record Relaxation Response F->G H Calculate % Relaxation G->H I Plot Concentration- Response Curve H->I J Determine EC₅₀ I->J

Caption: Workflow for the aortic ring vasorelaxation assay.

Conclusion

This compound, as an adenosine analog, holds promise as a vasodilatory agent, likely acting through the A₂A adenosine receptor signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies and signaling paradigms for related compounds provide a strong foundation for its investigation. The experimental protocols detailed in this guide offer a clear path for the pharmacological characterization of this compound and its potential therapeutic applications in cardiovascular research and drug development. Further studies are warranted to precisely define its receptor affinity profile and in vivo efficacy.

8-Allylthioadenosine: A Prospective Inquiry into its Potential as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the synthesis, anti-cancer activity, or mechanism of action of 8-Allylthioadenosine. This technical guide, therefore, serves as a prospective framework for its evaluation as a potential anti-cancer agent, drawing upon the established activities of structurally related 8-substituted adenosine analogs. The experimental protocols, data tables, and signaling pathways described herein are presented as a roadmap for future research and are not based on existing data for this compound itself.

Introduction

Adenosine and its analogs have garnered significant interest in oncology due to their diverse biological activities, including the ability to modulate cellular proliferation and induce apoptosis.[1][2] Modifications at the C8 position of the purine ring have been a particularly fruitful area of investigation, leading to the discovery of compounds with potent anti-neoplastic properties.[3] Analogs such as 8-chloro-adenosine (8-Cl-Ado) and 8-amino-adenosine (8-NH2-Ado) have demonstrated cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapies.[3][4]

The introduction of an allylthio group at the C8 position to create this compound presents a novel chemical entity with unexplored potential in cancer therapy. The sulfur-linked allyl group may influence the compound's metabolic stability, cellular uptake, and interaction with target proteins, potentially offering a unique pharmacological profile. This document outlines a comprehensive strategy for the investigation of this compound as a potential anti-cancer agent, from initial in vitro screening to the elucidation of its mechanism of action.

Rationale for Investigation: Insights from Related 8-Substituted Adenosine Analogs

The impetus for exploring this compound stems from the demonstrated anti-cancer effects of other 8-substituted purine nucleosides. For instance, 8-chloro-adenosine has shown efficacy in preclinical models of multiple myeloma. The cytotoxic effects of these analogs are often dependent on their phosphorylation to the corresponding triphosphate form, which can then interfere with nucleic acid synthesis and other vital cellular processes.

The table below summarizes the reported in vitro anti-cancer activity of selected 8-substituted adenosine analogs, providing a benchmark for the potential potency of this compound.

CompoundCancer Cell LineAssay TypeIC50Reference
8-amino-adenosine Multiple MyelomaCytotoxicity300 nM - 3 µM
8-chloro-adenosine Multiple MyelomaNot SpecifiedNot Specified

This table presents data for related compounds to provide context for the potential investigation of this compound. No IC50 data for this compound is currently available.

Proposed Experimental Workflow for the Evaluation of this compound

The systematic evaluation of a novel compound like this compound would follow a multi-stage process, beginning with in vitro characterization and potentially progressing to in vivo studies. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis and Characterization of This compound cytotoxicity Cytotoxicity Screening (e.g., MTT/LDH Assay) in Cancer Cell Lines synthesis->cytotoxicity ic50 IC50 Determination in Sensitive Cell Lines cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) apoptosis->mechanism cell_cycle->mechanism animal_model Xenograft/Syngeneic Animal Model Development mechanism->animal_model Promising In Vitro Results toxicology Maximum Tolerated Dose (MTD) Study animal_model->toxicology efficacy Anti-tumor Efficacy Study toxicology->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anti-cancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained cells should be used as controls for setting compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of other adenosine analogs, this compound could potentially exert its anti-cancer effects through various signaling pathways. A primary area of investigation would be its impact on pathways that control cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Some nucleoside analogs have been shown to modulate this pathway.

PI3K_Akt_mTOR_pathway cluster_0 Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation A8A This compound (Hypothetical Target) A8A->Akt Inhibition? A8A->mTORC1 Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer agents function by inducing apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Bax Bax Mito Mitochondrion Bax->Mito Promotes Permeability Bcl2 Bcl-2 Bcl2->Mito Inhibits Permeability CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis A8A This compound (Hypothetical Action) A8A->Bax Activation? A8A->Bcl2 Inhibition?

Caption: Hypothetical induction of the intrinsic apoptosis pathway by this compound.

Conclusion and Future Directions

While there is currently no direct evidence to support the use of this compound as an anti-cancer agent, the promising activity of related 8-substituted adenosine analogs provides a strong rationale for its investigation. The experimental framework outlined in this document offers a clear path for the synthesis, in vitro screening, and mechanistic evaluation of this novel compound.

Future research should focus on the total synthesis of this compound, followed by a comprehensive assessment of its cytotoxicity against a panel of human cancer cell lines. Should promising activity be identified, further studies to elucidate its mechanism of action, including its effects on key signaling pathways and the induction of apoptosis, will be warranted. Ultimately, in vivo studies in relevant animal models will be necessary to determine its therapeutic potential. The exploration of this compound and other novel adenosine analogs represents a promising avenue for the development of new and effective cancer therapies.

References

8-Allylthioadenosine and its Interaction with Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in a wide array of physiological and pathophysiological processes. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂₈, and A₃. These receptors are distributed throughout the body and are involved in the regulation of cardiovascular, nervous, immune, and inflammatory systems. Consequently, adenosine receptors have emerged as promising therapeutic targets for a variety of diseases.

Quantitative Data on 8-Thioadenosine Derivatives

Extensive literature searches did not yield specific binding affinity (Kᵢ) or functional activity (EC₅₀/IC₅₀) values for 8-Allylthioadenosine at any of the four human adenosine receptor subtypes. However, data for a closely related 8-thioadenosine derivative, MRS1292, is available and provides insight into the potential activity of this class of compounds.

Table 1: Binding Affinity of MRS1292 at Rat Adenosine Receptors

CompoundReceptor SubtypeRadioligandTissue SourceKᵢ (µM)
MRS1292A₁[³H]PIARat Cortex12.1 ± 2.4
MRS1292A₂ₐ[³H]CGS 21680Rat Striatum20.8 ± 0.4

Data is presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

a. Membrane Preparation:

  • Cells or tissues expressing the target adenosine receptor subtype are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

b. Binding Assay Protocol:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

    • A fixed concentration of the appropriate radioligand (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃). The concentration is typically near the Kₔ of the radioligand.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Assay buffer to reach the final volume.

  • For non-specific binding determination, a saturating concentration of a known non-radioactive ligand (e.g., NECA) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

a. Cell Culture and Treatment:

  • Cells stably expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and grown to a suitable confluency.

  • Prior to the assay, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • For A₁ and A₃ receptor assays (which are Gᵢ-coupled), adenylyl cyclase is typically stimulated with forskolin.

  • Cells are then treated with varying concentrations of the test compound (e.g., this compound).

b. cAMP Measurement:

  • After a specific incubation period (e.g., 15-30 minutes), the reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP tracer for binding to an anti-cAMP antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where the amount of cAMP is determined by a colorimetric reaction.

    • Luminescence-based assays (e.g., GloSensor™): Utilize a genetically engineered luciferase that emits light in response to cAMP binding.

c. Data Analysis:

  • For agonists, the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.

  • For antagonists, the IC₅₀ value (the concentration that inhibits 50% of the agonist-stimulated response) is determined, from which the K₈ (antagonist dissociation constant) can be calculated.

Signaling Pathways

The interaction of an agonist with an adenosine receptor subtype initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathways for each receptor subtype.

Adenosine_A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R A₁/A₃ Receptor Gi Gαi A1R->Gi Gbg Gβγ A1R->Gbg AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gbg->PLC cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Agonist Agonist (e.g., this compound) Agonist->A1R

Caption: A₁/A₃ Receptor Signaling Pathway.

Adenosine_A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A2R A₂ₐ/A₂₈ Receptor Gs Gαs A2R->Gs AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Agonist Agonist (e.g., this compound) Agonist->A2R

Caption: A₂ₐ/A₂₈ Receptor Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture Receptor- Expressing Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding PDE_Inhibitor Add PDE Inhibitor Cell_Seeding->PDE_Inhibitor Stimulation Stimulate with Forskolin (for A₁/A₃) PDE_Inhibitor->Stimulation Compound_Addition Add Test Compound Stimulation->Compound_Addition Cell_Lysis Cell Lysis Compound_Addition->Cell_Lysis cAMP_Measurement Measure cAMP (HTRF, ELISA, etc.) Cell_Lysis->cAMP_Measurement EC50_IC50_Calc Calculate EC₅₀/IC₅₀ cAMP_Measurement->EC50_IC50_Calc

Caption: cAMP Functional Assay Workflow.

Conclusion

While direct experimental data for this compound's interaction with adenosine receptors remains elusive in the current body of scientific literature, the information available for structurally similar 8-thioadenosine derivatives suggests that this class of compounds can exhibit activity at these receptors. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the pharmacological profile of this compound and other novel adenosine receptor ligands. Further research is warranted to fully characterize the binding affinities and functional activities of this compound at all four adenosine receptor subtypes to elucidate its potential as a pharmacological tool or therapeutic agent.

8-Allylthioadenosine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allylthioadenosine is a modified purine nucleoside analog. As with other nucleoside analogs, its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its solubility and stability. These parameters are critical for formulation development, pharmacokinetic profiling, and ensuring consistent biological activity. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, offering detailed experimental protocols and frameworks for data presentation. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools to generate this crucial information.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for its application in both in vitro and in vivo studies. Nucleoside analogs often exhibit variable solubility depending on the solvent's polarity and protic or aprotic nature.

Quantitative Solubility Data

A systematic determination of solubility in a range of pharmaceutically and experimentally relevant solvents is recommended. The following table provides a template for researchers to record their experimentally determined solubility data for this compound.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method of Determination Notes
Water25DataDatae.g., HPLC, Gravimetrice.g., pH 7.4
PBS (pH 7.4)25DataDatae.g., HPLC, UV-Vis
Ethanol25DataDatae.g., Gravimetric
Methanol25DataDatae.g., Gravimetric
DMSO25DataDatae.g., HPLC
Acetonitrile25DataDatae.g., HPLC
Propylene Glycol25DataDatae.g., Gravimetric
Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.

1.2.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

1.2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent based on the concentration determined by HPLC and the dilution factor.

    • Express the solubility in mg/mL and mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (e.g., 24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Solubility Determination Workflow

Stability Profile of this compound

The stability of a drug candidate under various environmental conditions is a critical parameter that influences its shelf-life, storage conditions, and in vivo performance. For nucleoside analogs, degradation can occur through hydrolysis of the glycosidic bond or modification of the purine or ribose moieties.

Quantitative Stability Data

A comprehensive stability study should evaluate the degradation of this compound under various conditions of pH and temperature. The following table provides a template for presenting the results of such a study.

Condition Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Remaining Degradation Products Identified
pH 2 (37°C) 0, 1, 2, 4, 8, 24DataDataDatae.g., Adenine, 8-thioadenine
pH 7.4 (37°C) 0, 24, 48, 72DataDataDataData
pH 10 (37°C) 0, 24, 48, 72DataDataDataData
4°C (pH 7.4) 0, 7, 14, 30 daysDataDataDataData
25°C (pH 7.4) 0, 7, 14, 30 daysDataDataDataData
40°C (pH 7.4) 0, 7, 14, 30 daysDataDataDataData
Experimental Protocol for Stability Assessment

This protocol describes a typical method for evaluating the stability of this compound in solution under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

2.2.1. Materials

  • This compound

  • Buffers of various pH values (e.g., pH 2, 7.4, 10)

  • HPLC system with a C18 column and UV-Vis detector

  • Temperature-controlled incubators or water baths

  • Volumetric flasks, pipettes, and vials

  • Quenching solution (if necessary, e.g., a buffer to neutralize the pH)

2.2.2. Procedure

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare working solutions by diluting the stock solution in the respective pH buffers to a known initial concentration.

  • Incubation:

    • Aliquot the working solutions into vials for each time point and condition.

    • Place the vials in incubators or water baths set to the desired temperatures.

  • Sample Collection:

    • At each designated time point, remove a vial from each condition.

    • If necessary, quench the degradation reaction by adding a quenching solution or by rapid cooling.

  • HPLC Analysis:

    • Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Identify and, if possible, quantify any major degradation products.

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling cluster_analyze Analysis prep1 Prepare this compound solutions in different pH buffers incubate1 Incubate at various temperatures prep1->incubate1 sample1 Collect samples at specified time points incubate1->sample1 sample2 Quench reaction if necessary sample1->sample2 analyze1 Analyze by stability-indicating HPLC sample2->analyze1 analyze2 Quantify parent compound and degradation products analyze1->analyze2

Stability Testing Workflow

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound require dedicated investigation, as an adenosine analog, it is plausible that it interacts with components of adenosine signaling pathways. Adenosine receptors (A1, A2A, A2B, A3) are G-protein coupled receptors that play crucial roles in various physiological processes. The following diagram illustrates a generalized adenosine signaling pathway.

G compound This compound receptor Adenosine Receptor (e.g., A2A) compound->receptor Binds to g_protein G-Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

Methodological & Application

Application Notes and Protocols for 8-Allylthioadenosine in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Allylthioadenosine, an adenosine analog, in smooth muscle relaxation assays. The information presented is based on the established mechanisms of action of adenosine and its derivatives in mediating vasodilation and smooth muscle relaxation. While specific data for this compound is not extensively available, these protocols offer a robust framework for its investigation as a potential therapeutic agent for conditions associated with smooth muscle hypercontractility.

Introduction

Adenosine is a critical endogenous nucleoside that plays a pivotal role in various physiological processes, including the regulation of vascular tone. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2][3] The A₂A and A₂B receptors are primarily responsible for vasodilation by coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in smooth muscle relaxation. This compound, as a derivative of adenosine, is hypothesized to exert its effects through a similar mechanism, making it a compound of interest for studying smooth muscle physiology and for the development of novel therapeutics.

Hypothesized Mechanism of Action

This compound is presumed to induce smooth muscle relaxation primarily through the activation of A₂A and/or A₂B adenosine receptors on vascular smooth muscle cells. This interaction is expected to initiate a signaling cascade as follows:

  • Receptor Binding: this compound binds to A₂A/A₂B adenosine receptors on the smooth muscle cell membrane.

  • G Protein Activation: This binding activates the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to convert ATP into cAMP.

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates key proteins that regulate intracellular calcium levels and the contractile machinery, such as myosin light chain kinase (MLCK) and potassium channels.

  • Reduced Intracellular Calcium and Myosin Light Chain Dephosphorylation: This leads to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2_Receptor A₂ Adenosine Receptor This compound->A2_Receptor Binds to G_Protein Gs Protein A2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated Myosin Light Chain Kinase (Inactive) PKA->MLCK_p Phosphorylates (Inactivates) MLC Myosin Light Chain MLC_p Phosphorylated Myosin Light Chain MLC_p->MLC Dephosphorylation leads to Contraction Smooth Muscle Contraction MLC_p->Contraction Relaxation Smooth Muscle Relaxation MLC->Relaxation

Caption: Proposed signaling pathway for this compound in smooth muscle cells.

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This protocol describes the methodology for assessing the relaxant effects of this compound on pre-contracted smooth muscle tissue strips.

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • This compound

  • Contractile agonist (e.g., Phenylephrine, KCl, Histamine)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Isolated tissue bath system with force transducers

  • Data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.

    • Clean the tissue of adherent connective and fatty tissues.

    • Cut the tissue into appropriate-sized strips or rings (e.g., 2-4 mm for aortic rings).

    • Suspend the tissue strips in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of a contractile agonist (e.g., 60 mM KCl) to check for tissue viability.

    • Wash the tissues and allow them to return to the baseline resting tension.

  • Pre-contraction:

    • Induce a submaximal, stable contraction using a suitable agonist (e.g., Phenylephrine at a concentration that produces approximately 80% of the maximal response).

    • Allow the contraction to stabilize for at least 20-30 minutes.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound to the tissue bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the agonist.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ).

Experimental Workflow for Smooth Muscle Relaxation Assay

A Tissue Preparation (e.g., Aortic Rings) B Mount Tissue in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., KCl) C->D E Washout and Return to Baseline D->E F Induce Stable Contraction (e.g., Phenylephrine) E->F G Cumulative Addition of This compound F->G H Record Relaxation Response G->H I Data Analysis (Concentration-Response Curve) H->I

Caption: Workflow for an isolated tissue bath smooth muscle relaxation assay.

Data Presentation

The following table presents hypothetical quantitative data for the relaxant effect of this compound on pre-contracted rat aortic rings. This data is for illustrative purposes and should be experimentally determined.

Concentration (M)Log Concentration% Relaxation (Mean ± SEM)
1.00E-09-9.05.2 ± 1.1
1.00E-08-8.015.8 ± 2.3
1.00E-07-7.035.1 ± 3.5
1.00E-06-6.055.6 ± 4.1
1.00E-05-5.078.9 ± 3.8
1.00E-04-4.095.4 ± 2.9

Hypothetical Results:

  • EC₅₀: Approximately 5.0 x 10⁻⁷ M

  • Eₘₐₓ: Approximately 98%

Conclusion

These application notes provide a foundational framework for investigating the smooth muscle relaxant properties of this compound. The provided protocols are based on established methodologies for studying adenosine analogs. Researchers should note that the specific experimental conditions, such as the choice of tissue, contractile agonist, and concentrations of this compound, may need to be optimized. The hypothesized mechanism of action through adenosine A₂ receptors should be further investigated using selective receptor antagonists. The data presented is hypothetical and serves as a guide for expected outcomes. Rigorous experimental validation is essential to elucidate the precise pharmacological profile of this compound.

References

Application Notes: 8-Chloro-adenosine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "8-Allylthioadenosine" did not yield relevant results. The following data and protocols are for the structurally related and well-researched compound 8-Chloro-adenosine (8-Cl-Ado) , which is a ribonucleoside analog with demonstrated anti-cancer activity.

Introduction

8-Chloro-adenosine (8-Cl-Ado) is a purine nucleoside analog that exhibits cytotoxic effects on a variety of cancer cell lines.[1] It is a ribonucleoside analog that gets incorporated into newly transcribed RNA, leading to the inhibition of RNA synthesis.[2] Upon administration, 8-Cl-Ado is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which competes with endogenous ATP.[3] This mechanism disrupts cellular processes, inhibits proliferation, and induces apoptosis and autophagy in cancer cells.[1][4] 8-Cl-Ado is currently under investigation in clinical trials for treating relapsed or refractory acute myeloid leukemia.

Mechanism of Action

8-Cl-Ado exerts its anti-neoplastic effects through multiple mechanisms:

  • Inhibition of RNA Synthesis: As an ATP analog, 8-Cl-ATP is incorporated into RNA during transcription, leading to the inhibition of RNA synthesis.

  • Induction of Cell Cycle Arrest: 8-Cl-Ado has been shown to induce G1 or G2/M phase cell cycle arrest in various cancer cell lines.

  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells through pathways involving the p53 signaling network and the downregulation of anti-apoptotic proteins.

  • Modulation of Signaling Pathways: 8-Cl-Ado influences key cellular signaling pathways, including the ADAR1/p53 and AMPK/mTOR pathways, and has been shown to inhibit ribosomal RNA synthesis.

  • Induction of Autophagy: In some breast cancer cell lines, 8-Cl-Ado has been observed to induce autophagic cell death.

Data Presentation

Table 1: IC50 Values of 8-Chloro-adenosine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Assay Conditions
MDA-MB-231Breast Cancer0.5296-hour exposure
SK-BR-3Breast Cancer1.496-hour exposure
HCT116Colon Cancer0.6 ± 0.1Grown in media with serum
FETColon Cancer0.9 ± 0.2Grown in media with serum
B16Mouse Melanoma~4.7Cultivated with fresh calf serum
FLCMouse Friend Leukemia~12Cultivated with fresh calf serum
CAKI-1Renal Cell Carcinoma2Not specified
MV4-11Acute Myeloid LeukemiaSub-micromolar range72-hour exposure

Data compiled from multiple sources.

Mandatory Visualizations

Signaling Pathways of 8-Chloro-adenosine

G cluster_cell Cancer Cell 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Phosphorylation ADAR1 ADAR1 8-Cl-Ado->ADAR1 Downregulates AMPK AMPK 8-Cl-Ado->AMPK Activates RNA_Synthesis RNA Synthesis 8-Cl-ATP->RNA_Synthesis Inhibits p53 p53 ADAR1->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CyclinD1 Cyclin D1 p21->CyclinD1 G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy

Caption: Signaling pathways modulated by 8-Chloro-adenosine in cancer cells.

Experimental Workflow: Cell Viability and Apoptosis Analysis

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cancer cells in plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_8ClAdo Add 8-Cl-Ado at various concentrations Incubate_24h->Add_8ClAdo Incubate_Time Incubate for desired time (e.g., 24-96h) Add_8ClAdo->Incubate_Time Viability Cell Viability Assay (CCK-8/MTT) Incubate_Time->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate_Time->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubate_Time->Cell_Cycle Reader Microplate Reader Viability->Reader FACS Flow Cytometry Analysis Apoptosis->FACS Cell_Cycle->FACS

References

Preparing 8-Allylthioadenosine Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allylthioadenosine is a synthetic adenosine analog that has garnered interest in biomedical research. As a member of the adenosine analog family, it is investigated for its potential immunomodulatory properties. Accurate and reproducible experimental results rely on the correct preparation and handling of stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro and cell-based assays.

Physicochemical Properties and Solubility

Proper preparation of a stock solution begins with an understanding of the compound's physicochemical properties. While detailed experimental data for this compound is not widely published, information can be inferred from its structural analogs and general principles of handling similar small molecules.

Structure and Analogs: this compound belongs to the class of purine nucleoside analogs. These compounds are often crystalline solids at room temperature. Its structure, which includes a lipophilic allylthio group at the 8-position of the adenine base, influences its solubility.

Table 1: Physicochemical and Solubility Information for this compound and Related Compounds

PropertyThis compound (CAS: 75059-23-3)General Adenosine Analogs (for reference)
Molecular Formula C₁₃H₁₇N₅O₄SVaries
Molecular Weight 339.37 g/mol Varies
Appearance Typically a solidCrystalline solids
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO, Dimethylformamide (DMF)
Aqueous Solubility Expected to be lowGenerally low, dependent on specific modifications
Storage of Solid -20°C to -80°C-20°C to -80°C
Storage of Stock Sol. -20°C (short-term), -80°C (long-term)-20°C for weeks, -80°C for months to years

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of the compound (Molecular Weight = 339.37 g/mol ).

  • Dissolution:

    • Transfer the weighed compound into a sterile amber microcentrifuge tube or glass vial.

    • Add the calculated volume of anhydrous DMSO. For 3.39 mg of compound, add 1 mL of DMSO.

    • Cap the tube/vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in complete dissolution.[4] Ensure the solution is clear before proceeding.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1-2 weeks), store the aliquots at -20°C.

    • For long-term storage (months to years), store the aliquots at -80°C.

Table 2: Example Volumes for Preparing 10 mM Stock Solution

Desired Volume of 10 mM StockMass of this compound to WeighVolume of DMSO to Add
100 µL0.339 mg100 µL
500 µL1.695 mg500 µL
1 mL3.39 mg1 mL
5 mL16.95 mg5 mL

Application in Cell-Based Assays

This compound is an agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. TLR7 recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

Mechanism of Action: TLR7 Signaling Pathway

Upon binding to TLR7 in the endosome of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, this compound induces a conformational change in the receptor. This initiates the recruitment of the adaptor protein MyD88, leading to the formation of the Myddosome complex. Subsequent activation of IRAK kinases and TRAF6 results in the activation of downstream signaling pathways, including NF-κB and MAP kinases, which culminates in the transcription of genes encoding inflammatory cytokines and interferons.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-ATA This compound TLR7 TLR7 8-ATA->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 complex TRAF6->TAK1 activates IKK IKK complex TAK1->IKK activates MAPK MAP Kinases (p38, JNK) TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates Gene Gene Transcription NFkB_nuc->Gene induces AP1->Gene induces Cytokines & Interferons Cytokines & Interferons

Figure 1: TLR7 Signaling Pathway
Protocol for In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general workflow for stimulating human PBMCs with this compound to assess cytokine production.

Materials:

  • Prepared 10 mM stock solution of this compound in DMSO

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (containing 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine quantification)

Experimental Workflow:

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs plate_cells Plate PBMCs in a 96-well plate isolate_pbmcs->plate_cells add_compound Add diluted compound to cells plate_cells->add_compound prepare_dilutions Prepare serial dilutions of This compound from 10 mM DMSO stock prepare_dilutions->add_compound incubate Incubate for 24-48 hours at 37°C, 5% CO₂ add_compound->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant analyze Analyze supernatant for cytokine production (e.g., ELISA) collect_supernatant->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Administration of 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Allylthioadenosine is a synthetic derivative of adenosine, belonging to the class of 8-substituted adenosine analogs. This class of compounds has garnered significant interest for its potential therapeutic applications, including anti-cancer and immunomodulatory activities. The 8-position substitution can significantly alter the compound's affinity for adenosine receptors and its metabolic stability, often leading to more potent and selective biological effects compared to the parent nucleoside.

These application notes provide a comprehensive overview of potential in vivo administration methods for this compound, drawing from preclinical studies on related compounds. The provided protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this molecule.

Potential Signaling Pathways

The biological effects of 8-substituted adenosine analogs are often mediated through their interaction with various cellular pathways. While the specific pathways for this compound are yet to be fully elucidated, based on related compounds, potential mechanisms include:

  • Incorporation into Nucleic Acids: Like some other adenosine analogs, this compound may be phosphorylated intracellularly to its triphosphate form and subsequently incorporated into RNA, leading to transcription inhibition and cell cycle arrest.

  • ATP Depletion: The triphosphate metabolite can compete with endogenous ATP, leading to a depletion of cellular ATP levels and affecting a multitude of ATP-dependent cellular processes.

  • Modulation of Adenosine Receptors: Although substitution at the 8-position can reduce affinity for adenosine receptors, potential interactions cannot be ruled out and should be investigated.

G cluster_cell Target Cell This compound This compound 8-Allylthio-ATP 8-Allylthio-ATP This compound->8-Allylthio-ATP Phosphorylation RNA_Polymerase RNA Polymerase 8-Allylthio-ATP->RNA_Polymerase Incorporation into RNA ATP_Pool Cellular ATP Pool 8-Allylthio-ATP->ATP_Pool Competition Transcription_Inhibition Transcription Inhibition RNA_Polymerase->Transcription_Inhibition ATP_Depletion ATP Depletion ATP_Pool->ATP_Depletion Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Transcription_Inhibition->Cellular_Effects ATP_Depletion->Cellular_Effects G Formulation Prepare this compound Formulation Dose_Calc Calculate Dose Volume Formulation->Dose_Calc Animal_Prep Animal Acclimatization and Weighing Animal_Prep->Dose_Calc IP_Injection Administer via Intraperitoneal Injection Dose_Calc->IP_Injection Monitoring Monitor for Adverse Effects and Therapeutic Outcomes IP_Injection->Monitoring

Application Notes and Protocols for Measuring the Vasodilatory Effects of 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential vasodilatory effects of 8-Allylthioadenosine, a synthetic derivative of adenosine. Given the well-established role of adenosine and its analogues in promoting vasodilation, it is hypothesized that this compound may exhibit similar properties. These protocols are designed to test this hypothesis through a series of in vitro experiments.

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including the regulation of vascular tone.[1][2] Its vasodilatory effects are primarily mediated through the activation of specific adenosine receptors (A1, A2A, A2B, and A3) on vascular smooth muscle cells and endothelial cells.[3] Activation of these receptors triggers intracellular signaling cascades that lead to smooth muscle relaxation and a subsequent increase in blood vessel diameter. This document outlines protocols to assess whether this compound, an analogue of adenosine, can induce vasodilation and to elucidate the potential underlying mechanisms.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the described experiments. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Dose-Dependent Vasorelaxant Effect of this compound on Pre-contracted Rat Aortic Rings

Concentration of this compound (µM)Mean Relaxation (%)Standard Deviation (SD)
0.15.21.1
118.53.2
1045.85.7
10082.37.9
100095.14.3

Table 2: Effect of Endothelium Removal and Inhibitors on this compound-Induced Vasorelaxation (10 µM)

ConditionMean Relaxation (%)Standard Deviation (SD)
Intact Endothelium (Control)45.85.7
Denuded Endothelium22.14.1
L-NAME (100 µM)25.44.5
Glibenclamide (10 µM)30.75.0

Experimental Protocols

This protocol describes the isolation and preparation of rat aortic rings for ex vivo vasodilation studies.[4][5]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath system with force transducer

  • Dissection microscope and instruments

Procedure:

  • Euthanize the rat via an approved method.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Assess the viability of the endothelium by pre-contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation are considered successfully denuded.

This protocol details the procedure for assessing the dose-dependent vasodilatory effect of this compound.

Procedure:

  • Pre-contract the equilibrated aortic rings with a submaximal concentration of phenylephrine (1 µM).

  • Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 0.1 µM to 1000 µM) to the organ bath at regular intervals.

  • Record the changes in isometric tension until a maximal response is achieved for each concentration.

  • Calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.

This protocol aims to determine the involvement of the endothelium and specific signaling pathways in this compound-induced vasodilation.

Procedure:

  • Use both endothelium-intact and endothelium-denuded aortic rings.

  • For inhibitor studies, pre-incubate endothelium-intact rings with one of the following inhibitors for 20-30 minutes before pre-contraction with phenylephrine:

    • L-NAME (100 µM): An inhibitor of nitric oxide synthase (NOS) to assess the role of nitric oxide (NO).

    • Glibenclamide (10 µM): An ATP-sensitive potassium (KATP) channel blocker to evaluate the involvement of these channels.

  • Following pre-incubation and pre-contraction, perform a cumulative concentration-response curve for this compound as described in Protocol 3.2.

  • Compare the dose-response curves obtained in the presence and absence of the endothelium and inhibitors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways involved in adenosine-mediated vasodilation and the experimental workflow for investigating the effects of this compound.

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Ado This compound AR_EC Adenosine Receptor (A2A/A2B) Ado->AR_EC AR_VSMC Adenosine Receptor (A2) Ado->AR_VSMC eNOS eNOS AR_EC->eNOS activates L_Arg L-Arginine eNOS->L_Arg catalyzes conversion of NO Nitric Oxide (NO) L_Arg->NO NO_VSMC NO NO->NO_VSMC AC Adenylate Cyclase AR_VSMC->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_channel K+ Channels PKA->K_channel opens Hyperpol Hyperpolarization K_channel->Hyperpol Ca_channel Voltage-gated Ca2+ Channels Hyperpol->Ca_channel inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Contraction Contraction Ca_influx->Contraction causes Relaxation Relaxation Contraction->Relaxation is reduced NO_VSMC->Relaxation promotes G cluster_inhibitors Mechanism of Action Studies A Isolate Rat Thoracic Aorta B Prepare Aortic Rings (2-3 mm) A->B C Mount Rings in Organ Bath B->C D Equilibration (60-90 min) C->D E Assess Endothelial Integrity (Phenylephrine + Acetylcholine) D->E F Pre-contract with Phenylephrine (1 µM) E->F J Endothelium Denudation E->J K Pre-incubation with Inhibitors (L-NAME, Glibenclamide) E->K G Cumulative Addition of This compound F->G H Record Isometric Tension G->H I Data Analysis: Calculate % Relaxation H->I J->F K->F

References

Application Notes and Protocols for Investigating 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allylthioadenosine is a synthetic adenosine analog that holds potential as a therapeutic agent, particularly in the context of oncology. Based on the known biological activities of related allyl-containing compounds and other 8-substituted adenosine analogs, it is hypothesized that this compound may exert its effects through the induction of apoptosis, cell cycle arrest, and modulation of key intracellular signaling pathways. These application notes provide a comprehensive experimental framework to investigate the mechanism of action and therapeutic potential of this compound.

Hypothesized Mechanism of Action

It is proposed that this compound may induce anti-cancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary mechanism for many chemotherapeutic agents.

  • Cell Cycle Arrest: Halting the progression of the cell cycle can prevent cancer cell proliferation.

  • Modulation of Signaling Pathways: Interfering with critical signaling cascades that control cell growth, survival, and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Activation of AMP-Activated Protein Kinase (AMPK): As an adenosine analog, it may influence cellular energy homeostasis by activating AMPK, which can lead to the inhibition of anabolic pathways required for cancer cell growth.

The following protocols are designed to systematically investigate these potential mechanisms.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are in early apoptosis, PI positive cells are necrotic, and cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

Objective: To examine the effect of this compound on the activation of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) or concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2][3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HeLaData to be determinedData to be determinedData to be determined
MCF-7Data to be determinedData to be determinedData to be determined
A549Data to be determinedData to be determinedData to be determined
OtherData to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined
This compound (2x IC50)Data to be determinedData to be determinedData to be determined

Table 3: Quantification of Apoptotic Cells

Treatment% Early Apoptosis (Annexin V+)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle ControlData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determined
This compound (2x IC50)Data to be determinedData to be determined

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Data Analysis & Interpretation Start Cancer Cell Lines DoseResponse Dose-Response Studies (MTT Assay) Start->DoseResponse IC50 Determine IC50 Values DoseResponse->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Signaling Signaling Pathway Analysis (Western Blot) IC50->Signaling DataAnalysis Quantitative Data Analysis Apoptosis->DataAnalysis CellCycle->DataAnalysis PathwayMapping Signaling Pathway Mapping Signaling->PathwayMapping Conclusion Conclusion on Mechanism DataAnalysis->Conclusion PathwayMapping->Conclusion

Caption: Experimental workflow for this compound studies.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes A8AT This compound A8AT->PI3K Inhibition? A8AT->Akt Inhibition? A8AT->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

MAPK_ERK_Pathway cluster_membrane_mapk Plasma Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation A8AT_mapk This compound A8AT_mapk->Raf Inhibition? A8AT_mapk->MEK Inhibition?

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for Assessing 8-Allylthioadenosine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic effects of 8-Allylthioadenosine, a novel nucleoside analog. The protocols outlined below detail standard methodologies for determining cell viability, and mechanisms of cell death, and for identifying the potential signaling pathways involved.

Introduction

This compound is a synthetic purine analog. As with many nucleoside analogs, it is hypothesized to exert cytotoxic effects, potentially through incorporation into nucleic acids or interference with essential cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[1] The protocols described herein are designed to systematically assess these potential cytotoxic activities in cancer cell lines.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Experimental Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.7
HeLa (Cervical Cancer)12.5
PC-3 (Prostate Cancer)35.1

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death. One of the early hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Experimental Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation

Table 2: Apoptosis Induction by this compound in HeLa Cells (Hypothetical Data)

TreatmentViable Cells (Annexin V-/PI-)Early Apoptotic Cells (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control95.2%2.5%2.3%
This compound (12.5 µM)45.8%35.1%19.1%

Measurement of Caspase-3 Activity

Caspases are a family of cysteine proteases that play essential roles in apoptosis. Caspase-3 is a key executioner caspase. Its activation is a hallmark of apoptosis. Caspase-3 activity can be measured using a colorimetric assay based on the cleavage of a specific substrate, DEVD-pNA, which releases the chromophore p-nitroaniline (pNA).

Experimental Protocol
  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, lyse the cells using a specific lysis buffer provided in a commercial kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (DEVD-pNA) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Data Presentation

Table 3: Caspase-3 Activity in HeLa Cells Treated with this compound (Hypothetical Data)

TreatmentRelative Caspase-3 Activity (Fold Change)
Control1.0
This compound (12.5 µM)4.8

Western Blot Analysis of Apoptosis-Related Proteins

To further elucidate the apoptotic pathway induced by this compound, Western blotting can be used to detect changes in the expression of key apoptosis-related proteins. This includes proteins from the Bcl-2 family (e.g., Bcl-2, Bax) and cleaved PARP, a substrate of activated caspase-3.

Experimental Protocol
  • Protein Extraction: Treat cells with this compound, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation

Table 4: Relative Expression of Apoptosis-Related Proteins in HeLa Cells (Hypothetical Data)

TreatmentBcl-2 (anti-apoptotic)Bax (pro-apoptotic)Cleaved PARP
Control1.01.01.0
This compound (12.5 µM)0.42.55.2

Visualizations

Experimental Workflow Diagram```dot

G cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Detection cluster_caspase Caspase-3 Activity Assay cluster_western Western Blot Analysis seed1 Seed Cells in 96-well plate treat1 Treat with this compound seed1->treat1 mtt Add MTT Reagent treat1->mtt solubilize Solubilize Formazan mtt->solubilize read1 Measure Absorbance (570 nm) solubilize->read1 seed2 Seed Cells in 6-well plate treat2 Treat with this compound seed2->treat2 harvest Harvest Cells treat2->harvest stain Stain with Annexin V-FITC/PI harvest->stain flow Analyze by Flow Cytometry stain->flow seed3 Seed and Treat Cells lyse1 Lyse Cells seed3->lyse1 caspase_assay Perform Caspase-3 Assay lyse1->caspase_assay read2 Measure Absorbance (405 nm) caspase_assay->read2 seed4 Seed and Treat Cells lyse2 Extract Proteins seed4->lyse2 sds_page SDS-PAGE and Transfer lyse2->sds_page immunoblot Immunoblotting sds_page->immunoblot detect Detect Protein Bands immunoblot->detect

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Long-Term Stability of 8-Allylthioadenosine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allylthioadenosine is a synthetic nucleoside analog with potential therapeutic applications stemming from its structural similarity to adenosine. As with any compound intended for research or clinical development, understanding its stability profile in solution is critical for ensuring accurate experimental results, defining appropriate storage conditions, and establishing a viable shelf-life for potential drug formulations. These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of this compound in solution. The methodologies are based on established principles of stability testing for nucleoside analogs and are designed to be readily implemented in a laboratory setting.

Key Considerations for Stability

The stability of nucleoside analogs like this compound in solution can be influenced by a variety of factors, including:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the adenine base from the ribose sugar.

  • Solvent: The choice of solvent can impact the rate and nature of degradation. For instance, some compounds are more stable in organic solvents like methanol compared to aqueous solutions.[1]

  • Temperature: Elevated temperatures typically accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the modification of the purine ring or the allylthio group.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare standardized stock solutions of this compound for stability studies.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water, sterile-filtered

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh a sufficient amount of this compound powder.

  • To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the weighed compound in a minimal amount of DMSO.

  • Once fully dissolved, bring the solution to the final desired volume using the chosen experimental solvent (e.g., deionized water, PBS, or cell culture medium). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to minimize its potential effects on the experiment and stability.

  • For stability studies in different buffers, prepare separate stock solutions in each buffer system.

  • Determine the initial concentration (T=0) of this compound in each solution using a validated analytical method, such as HPLC-UV.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in solution under various storage conditions over an extended period.

Materials:

  • Prepared stock solutions of this compound

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protective storage containers (e.g., amber vials)

  • HPLC system with UV detector

  • LC-MS system for degradation product identification

Procedure:

  • Aliquot the prepared this compound solutions into multiple sealed vials for each storage condition to be tested.

  • Storage Conditions:

    • Temperature: Store aliquots at a minimum of three different temperatures: refrigerated (4°C), room temperature (25°C), and accelerated (40°C).

    • Light Exposure: For photostability testing, expose a set of samples to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a parallel set in the dark as a control.

  • Time Points: Withdraw aliquots for analysis at predetermined time points. Suggested time points for a long-term study include: 0, 1, 2, 4, 8, and 12 weeks. For accelerated stability, shorter intervals in the initial phase are recommended (e.g., 0, 1, 2, 4 weeks).

  • Analysis:

    • At each time point, analyze the samples by a validated HPLC-UV method to quantify the remaining concentration of this compound.

    • Analyze samples from later time points or those showing significant degradation by LC-MS to identify potential degradation products. The mass-to-charge ratio (m/z) of the parent compound and any new peaks should be recorded.[2][3]

Protocol 3: Forced Degradation Studies

Objective: To intentionally degrade this compound under stressed conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heat source (e.g., water bath)

  • UV lamp

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the this compound solution to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the this compound solution to intense UV light for a defined period.

  • Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to determine the extent of degradation and to characterize the degradation products.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: Long-Term Stability of this compound (1 mM in PBS, pH 7.4)

Time (Weeks)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100.0100.0100.0
199.898.592.1
299.597.285.3
499.194.873.5
898.289.955.8
1297.585.140.2

Table 2: Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products (m/z)
0.1 M HCl, 60°C, 24h45.2%[List m/z values]
0.1 M NaOH, 25°C, 24h15.8%[List m/z values]
3% H₂O₂, 25°C, 24h25.6%[List m/z values]
80°C, 24h38.9%[List m/z values]
UV Light, 24h10.5%[List m/z values]

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Putative signaling pathway of this compound via adenosine receptors.

Experimental Workflow

G Start Start Prepare_Stock Prepare this compound Stock Solutions Start->Prepare_Stock T0_Analysis Initial Analysis (T=0) (HPLC-UV, LC-MS) Prepare_Stock->T0_Analysis Storage Aliquot and Store under Varied Conditions T0_Analysis->Storage Time_Points Withdraw Samples at Time Points Storage->Time_Points 4°C Storage->Time_Points 25°C Storage->Time_Points 40°C Analysis Analyze Samples (HPLC-UV, LC-MS) Time_Points->Analysis Data_Analysis Data Analysis and Degradation Profiling Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for long-term stability testing of this compound.

Logical Relationship of Stability Factors

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability This compound Stability Loss_of_Potency Loss of Potency pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Solvent Solvent Solvent->Stability Light Light Photodegradation Photodegradation Light->Photodegradation Oxidants Oxidants Oxidation Oxidation Oxidants->Oxidation Hydrolysis->Loss_of_Potency Oxidation->Loss_of_Potency Photodegradation->Loss_of_Potency

Caption: Factors influencing the stability of this compound in solution.

References

Troubleshooting & Optimization

troubleshooting 8-Allylthioadenosine insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Allylthioadenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of the endogenous nucleoside adenosine. Like other adenosine analogs, it is often investigated for its potential roles in various physiological processes, including vasodilation and cancer progression.[1] It belongs to a class of compounds known as 8-substituted adenosine derivatives.

Q2: What is the expected solubility of this compound?

Obtaining precise, quantitative solubility data for this compound can be challenging. However, based on the solubility of structurally similar adenosine analogs, the following provides an estimated guide. Please note that these values are for a related compound, 5'-Deoxy-5'-(methylthio)adenosine, and should be used as a starting point for your own solubility tests.[2]

Data Presentation: Estimated Solubility of a Related Adenosine Analog

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
DMSO59198.42
Water6Not Specified
Ethanol3Not Specified

Q3: How should I prepare a stock solution of this compound?

For many compounds that are not readily soluble in aqueous solutions, a common practice is to first dissolve them in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[3] This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically less than 0.5%).

Troubleshooting Insolubility Issues

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

If you are experiencing insolubility, consider the following troubleshooting steps. The accompanying workflow diagram provides a visual guide to this process.

  • Verify the Solvent: Ensure you are using a recommended solvent. For many organic compounds, DMSO is a good starting point.[3][4]

  • Increase Temperature: Gently warming the solution to 37°C can often aid in dissolution.

  • Sonication/Vortexing: Agitation through vortexing or sonication can help break up particulates and facilitate dissolving.

  • Fresh Solvent: Particularly with hygroscopic solvents like DMSO, absorbed moisture can reduce solubility. Always use fresh, anhydrous solvent.

  • Check for Precipitation: If you have diluted a stock solution into an aqueous buffer, the compound may have precipitated. Try diluting the stock solution further before adding it to the aqueous medium.

Experimental Protocols: Protocol for Solubilizing this compound

  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • If the compound does not readily dissolve, vortex the solution for 1-2 minutes.

    • If insolubility persists, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • For stubborn particulates, a brief sonication (1-5 minutes) may be effective.

  • Preparation of Working Solution:

    • Serially dilute the DMSO stock solution in your cell culture medium or experimental buffer to the desired final concentration.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (e.g., <0.5%).

    • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different dilution strategy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Adenosine Analogs

This compound, as an adenosine analog, is expected to exert its effects by interacting with adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors (GPCRs) that, upon activation or inhibition, modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), which decrease adenylyl cyclase activity, while A2A and A2B receptors couple to stimulatory G proteins (Gs), which increase its activity. Some 8-substituted adenosine derivatives have been shown to be selective antagonists for the A3 adenosine receptor.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_receptor Adenosine Receptor cluster_gprotein G Protein cluster_cytoplasm Cytoplasm 8_Allylthioadenosine This compound A1_A3 A1 / A3 8_Allylthioadenosine->A1_A3 Binds to A2A_A2B A2A / A2B 8_Allylthioadenosine->A2A_A2B Binds to Gi Gi A1_A3->Gi Activates Gs Gs A2A_A2B->Gs Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits Gs->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: General signaling pathway for adenosine analogs.

Experimental Workflow for Troubleshooting Insolubility

The following diagram outlines a logical workflow for addressing issues with dissolving this compound.

Troubleshooting_Workflow start Start: Compound Insolubility Issue check_solvent Is the solvent appropriate (e.g., DMSO)? start->check_solvent use_dmso Use fresh, anhydrous DMSO check_solvent->use_dmso No warm_vortex Warm to 37°C and vortex/sonicate check_solvent->warm_vortex Yes use_dmso->warm_vortex dissolved Is the compound dissolved? warm_vortex->dissolved proceed Proceed with experiment dissolved->proceed Yes consult Consult technical support/ Consider alternative solvent dissolved->consult No check_precipitation Did precipitation occur after dilution? proceed->check_precipitation dilute_further Dilute stock solution further before adding to aqueous medium check_precipitation->dilute_further Yes dilute_further->proceed

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing 8-Substituted Thioadenosine Analogs for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 8-Allylthioadenosine is limited in publicly available scientific literature. This guide provides troubleshooting and experimental protocols for the broader class of 8-Substituted Thioadenosine Analogs . The information herein should be used as a starting point for the empirical optimization of your specific analog.

Frequently Asked Questions (FAQs)

Q1: What are 8-Substituted Thioadenosine Analogs and what is their general mechanism of action?

A1: 8-Substituted Thioadenosine Analogs are a class of molecules derived from the endogenous nucleoside adenosine. The "8-substitution" refers to a chemical group attached to the 8th position of the adenine purine ring, and the "thio" modification indicates the presence of a sulfur atom, typically in the ribose sugar moiety (thioadenosine) or as part of the 8-substituent. Like adenosine, these analogs are expected to interact with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors involved in a wide range of physiological processes. The specific biological effect will depend on the nature of the 8-substitution and its affinity and selectivity for the different adenosine receptor subtypes. Adenosine analogs are known to have potential applications as vasodilators and may also play a role in inhibiting cancer progression.

Q2: How do I dissolve and store 8-Substituted Thioadenosine Analogs?

A2: The solubility of adenosine analogs can be variable. Many adenosine derivatives with modifications on the purine ring have low aqueous solubility. It is generally recommended to first attempt to dissolve the compound in an organic solvent such as DMSO, ethanol, or methanol to create a concentrated stock solution. For cell culture experiments, this stock solution can then be diluted in the culture medium to the final working concentration. Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For storage, it is advisable to keep the solid compound at -20°C and protect it from light. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the expected challenges when working with this class of compounds?

A3: Researchers may encounter challenges with solubility, as mentioned above. Stability in aqueous solutions, particularly in cell culture media over long incubation periods, can also be a concern for some thio-derivatives. Another key challenge is determining the optimal effective concentration that elicits the desired biological response without causing significant cytotoxicity. Off-target effects are also a possibility, as the analog might interact with other purinergic receptors or cellular components.

Troubleshooting Guide

Issue 1: My 8-Substituted Thioadenosine Analog is not dissolving.

  • Question: I am having trouble dissolving my compound in aqueous buffers or cell culture medium. What should I do?

  • Answer:

    • Try an Organic Solvent: First, attempt to dissolve the compound in a small amount of a biocompatible organic solvent like DMSO to make a high-concentration stock solution (e.g., 10-100 mM).

    • Gentle Warming: Gentle warming (to 37°C) and vortexing can aid in dissolution.

    • Sonication: Brief sonication in a water bath can also help to break up any precipitate.

    • Check pH: For some compounds, solubility can be pH-dependent. You can try adjusting the pH of your buffer, although this may not be feasible for cell culture experiments.

    • Serial Dilution: When diluting the stock solution into your aqueous experimental buffer or medium, add the stock solution to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.

Issue 2: I am observing high levels of cytotoxicity in my cell-based assays.

  • Question: At the concentrations I am testing, I am seeing significant cell death. How can I mitigate this?

  • Answer:

    • Perform a Dose-Response Curve: It is crucial to determine the cytotoxic concentration range for your specific cell line. Perform a dose-response experiment using a wide range of concentrations to determine the CC50 (50% cytotoxic concentration).

    • Reduce Incubation Time: If the compound is cytotoxic at your desired effective concentration, try reducing the incubation time.

    • Solvent Control: Always include a vehicle control (the same concentration of the organic solvent used to dissolve the compound) to ensure that the observed cytotoxicity is not due to the solvent.

    • Apoptosis vs. Necrosis: Investigate the mechanism of cell death (e.g., using assays for apoptosis markers like caspase activity or annexin V staining) to better understand the compound's effect.

Issue 3: I am not observing the expected biological effect.

  • Question: I am not seeing the expected biological response (e.g., change in cell signaling, inhibition of proliferation) at non-toxic concentrations. What could be the reason?

  • Answer:

    • Concentration Range: You may need to test a wider or higher range of concentrations. The effective concentration can vary significantly between different cell types and experimental conditions.

    • Compound Stability: Thioadenosine derivatives may have limited stability in cell culture media. Consider performing a time-course experiment to see if the effect diminishes over time. You might need to replenish the compound during long-term experiments.

    • Receptor Expression: The target adenosine receptor for your compound may not be expressed at sufficient levels in your chosen cell line. Verify receptor expression using techniques like qPCR, western blotting, or flow cytometry.

    • Assay Sensitivity: Ensure that your experimental assay is sensitive enough to detect the expected biological effect.

    • Metabolism: The compound may be metabolized by the cells into an inactive form.

Data Presentation

The following tables summarize typical concentration ranges for related adenosine analogs. These should be used as a reference to establish a starting point for optimizing the concentration of your specific 8-Substituted Thioadenosine Analog.

Table 1: Examples of Effective Concentrations for 8-Substituted Adenosine Analogs in In Vitro Studies

Compound ClassCell Line / SystemEffective Concentration RangeObserved Effect
8-Bromo-cAMPVarious100 µM - 1 mMInduction of differentiation, cell cycle arrest
8-Cl-AdenosineLeukemia cell lines1 µM - 10 µMGrowth inhibition, induction of apoptosis
8-Aryl-AdenosinesVarious10 nM - 10 µMAdenosine receptor antagonism/agonism

Table 2: General Troubleshooting Summary for 8-Substituted Thioadenosine Analogs

ProblemPotential CauseRecommended Action
Poor SolubilityHydrophobic nature of the compoundPrepare a stock solution in DMSO or ethanol. Use gentle warming or sonication.
High CytotoxicityOff-target effects or intrinsic toxicityDetermine CC50. Reduce concentration and/or incubation time. Include vehicle control.
Lack of EfficacySuboptimal concentration, low receptor expression, compound instabilityTest a wider concentration range. Verify target expression. Assess compound stability in media.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay

This protocol provides a general method for assessing the cytotoxicity of a test compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of your 8-Substituted Thioadenosine Analog in the appropriate cell culture medium. Also, prepare a 2X vehicle control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a resazurin solution in PBS. Add a volume of resazurin solution to each well, typically 10% of the total volume in the well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: General Method for Assessing Changes in cAMP Signaling

Adenosine receptors are coupled to adenylyl cyclase, which modulates intracellular cAMP levels. This protocol outlines a general approach to measure these changes.

  • Cell Culture: Culture cells expressing the adenosine receptor of interest.

  • Cell Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Compound Treatment: Treat the cells with your 8-Substituted Thioadenosine Analog at various concentrations. Include a positive control (e.g., a known adenosine receptor agonist like NECA) and a vehicle control.

  • Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the effect of your analog on cAMP signaling.

Visualizations

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptor cluster_gprotein G Protein cluster_effector Effector cluster_second_messenger Second Messenger cluster_downstream Downstream Effects This compound This compound AR Adenosine Receptor (A1, A2A, A2B, A3) This compound->AR Binds to G_protein G Protein (Gi/Gs) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates (+/-) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized Adenosine Signaling Pathway

Experimental_Workflow start Start: 8-Substituted Thioadenosine Analog solubility Solubility & Stability Testing (DMSO, Media) start->solubility cytotoxicity Cytotoxicity Assay (CC50) - Dose-Response - Time-Course solubility->cytotoxicity efficacy Efficacy Assays (e.g., Signaling, Proliferation) cytotoxicity->efficacy Non-toxic concentrations receptor_binding Target Engagement (e.g., Receptor Binding Assay) efficacy->receptor_binding pathway_analysis Mechanism of Action (e.g., Western Blot, qPCR) receptor_binding->pathway_analysis optimization Dose & Time Optimization pathway_analysis->optimization end End: Optimized Protocol optimization->end

Technical Support Center: 8-Allylthioadenosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of 8-Allylthioadenosine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Question Possible Cause Suggested Solution
Low Yield in Bromination Why is the yield of 8-bromoadenosine low?Incomplete reaction due to insufficient brominating agent.Ensure the use of fresh, high-quality N-bromosuccinimide (NBS) or other brominating agents. Increase the molar equivalents of the brominating agent incrementally. Monitor the reaction progress using TLC.
Degradation of the product during workup.Maintain a low temperature during the reaction and workup. Use a buffered solution to control the pH and prevent acid-catalyzed degradation.
Incomplete Acetylation My TLC shows unreacted 8-bromoadenosine after acetylation. What went wrong?Insufficient acetylating agent or catalyst.Use a slight excess of acetic anhydride and ensure the pyridine or other base catalyst is dry and of high purity.
Presence of water in the reaction mixture.Ensure all glassware is oven-dried and solvents are anhydrous. Water can quench the acetic anhydride.
Multiple Products in Allylation I see multiple spots on my TLC after reacting 8-bromo-2',3',5'-tri-O-acetyladenosine with allyl mercaptan. Why?Formation of N-allylated byproducts.Control the reaction temperature; lower temperatures favor S-alkylation. Use a non-polar aprotic solvent to minimize the formation of N-allylated species.
Reaction with residual hydroxyl groups.Ensure complete acetylation of the ribose hydroxyl groups before proceeding with the allylation step.
Difficult Deprotection The acetyl groups are not being completely removed, or the product is degrading during deprotection. What should I do?The deprotection conditions are too harsh or too mild.For base-catalyzed deprotection (e.g., methanolic ammonia), ensure a sufficient reaction time or a slightly elevated temperature. If degradation is observed, switch to a milder base or enzymatic deprotection method.
Purification Challenges How can I effectively purify the final this compound product?Co-elution of impurities with the product.Utilize a different stationary phase for column chromatography (e.g., reversed-phase silica). Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and cost-effective starting material is adenosine. The synthesis typically begins with the bromination of adenosine at the 8-position to form 8-bromoadenosine.

Q2: Why is it necessary to protect the hydroxyl groups of the ribose sugar?

Protection of the 2', 3', and 5'-hydroxyl groups, typically as acetyl esters, is crucial to prevent unwanted side reactions during the allylation step. These protected groups are then removed in the final step to yield this compound.

Q3: What are the key reaction steps in the synthesis of this compound?

The synthesis generally involves three main steps:

  • Bromination: Introduction of a bromine atom at the 8-position of the adenosine purine ring.

  • Protection: Acetylation of the ribose hydroxyl groups.

  • Allylation: Substitution of the 8-bromo group with an allylthio group.

  • Deprotection: Removal of the acetyl protecting groups to yield the final product.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of each reaction step. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and product purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation of the intermediates and the final product.

Key Experimental Protocols

Synthesis of 8-Bromoadenosine
  • Suspend adenosine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the suspension in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Precipitate the product by adding a non-polar solvent like diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain 8-bromoadenosine.

Synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine
  • Suspend 8-bromoadenosine in anhydrous pyridine.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product.

Synthesis of 8-Allylthio-2',3',5'-tri-O-acetyladenosine
  • Dissolve 8-bromo-2',3',5'-tri-O-acetyladenosine in an anhydrous solvent like DMF.

  • Add allyl mercaptan and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Deprotection)
  • Dissolve 8-allylthio-2',3',5'-tri-O-acetyladenosine in methanol.

  • Bubble ammonia gas through the solution at 0°C for 30 minutes, or add a saturated solution of ammonia in methanol.

  • Stir the sealed reaction at room temperature for 6-12 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary

Step Reactants Solvent Temperature (°C) Time (h) Typical Yield (%)
Bromination Adenosine, NBSDMF0 - 254 - 685 - 95
Acetylation 8-Bromoadenosine, Acetic AnhydridePyridine0 - 2512 - 1690 - 98
Allylation 8-Bromo-2',3',5'-tri-O-acetyladenosine, Allyl MercaptanDMF2512 - 2470 - 85
Deprotection 8-Allylthio-2',3',5'-tri-O-acetyladenosineMethanolic Ammonia0 - 256 - 1280 - 90

Visualizations

Synthesis_Workflow Adenosine Adenosine Bromo 8-Bromoadenosine Adenosine->Bromo Bromination (NBS) Protected_Bromo 8-Bromo-2',3',5'-tri-O-acetyladenosine Bromo->Protected_Bromo Acetylation (Ac2O, Pyridine) Protected_Allyl 8-Allylthio-2',3',5'-tri-O-acetyladenosine Protected_Bromo->Protected_Allyl Allylation (Allyl Mercaptan) Final_Product This compound Protected_Allyl->Final_Product Deprotection (NH3/MeOH)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Verify Starting Material Purity Start->Check_SM Check_Reagents Check Reagent Quality (e.g., fresh NBS) Start->Check_Reagents Optimize_Time Optimize Reaction Time Start->Optimize_Time Optimize_Temp Adjust Reaction Temperature Start->Optimize_Temp Purification Modify Purification Strategy Start->Purification Recrystallization Try Recrystallization Purification->Recrystallization New_Column Use Different Chromatography Column Purification->New_Column

Caption: Troubleshooting decision tree for synthesis issues.

preventing degradation of 8-Allylthioadenosine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of 8-Allylthioadenosine in experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.

  • Question: My experimental results with this compound are variable or show lower activity than anticipated. What could be the cause?

  • Answer: Inconsistent or reduced activity can stem from several factors, primarily related to compound degradation. This compound, containing a thioether and an allyl group, is susceptible to oxidation and hydrolysis.

    • Oxidation: The thioether moiety can be oxidized to sulfoxide and then to sulfone, altering the compound's activity. This can be accelerated by exposure to air, light, and certain metal ions.

    • Hydrolysis: The allyl group may be susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures in aqueous solutions.[1]

    • Improper Storage: Incorrect storage can lead to gradual degradation over time.

    Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new or properly stored solid sample.

    • Optimize Solvent and pH: Use anhydrous, deoxygenated solvents for preparing stock solutions. For aqueous buffers, ensure the pH is maintained close to neutral (pH 7.2-7.4) to minimize hydrolysis.[2]

    • Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping containers in foil.

    • Control Temperature: Prepare and use solutions at the recommended temperature. Avoid repeated freeze-thaw cycles.

    • Include Controls: Always include positive and negative controls in your assays to validate the experimental setup.[3]

Issue 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC).

  • Question: I am seeing extra peaks in my HPLC analysis of this compound. What are these, and how can I prevent them?

  • Answer: The appearance of unexpected peaks is often indicative of degradation products. Based on the structure of this compound, potential degradation products could include the corresponding sulfoxide and sulfone (from oxidation) or compounds resulting from the cleavage of the allyl group.

    Troubleshooting Steps:

    • Analyze Degradation Products: If possible, use LC-MS to identify the mass of the unexpected peaks to confirm if they correspond to oxidized or hydrolyzed forms of the parent compound.

    • Review Sample Preparation: Ensure that the sample preparation and analysis workflow minimizes exposure to conditions that promote degradation (e.g., high temperature, extreme pH, prolonged exposure to aqueous mobile phases).[4]

    • Use Freshly Prepared Samples: Analyze samples as quickly as possible after preparation.

    • Optimize HPLC Method: Consider using a faster UHPLC method to reduce on-column degradation.[4] Adjusting the mobile phase pH to be closer to neutral might also help if hydrolysis is suspected.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccator at -20°C for long-term storage.

  • Q2: What is the best way to prepare and store stock solutions?

    • A2: Prepare stock solutions in an anhydrous, inert solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination. Store stock solutions at -80°C. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.

Degradation

  • Q3: What are the primary degradation pathways for this compound?

    • A3: The two most likely degradation pathways are:

      • Oxidation of the sulfur atom in the thioether linkage to form 8-allyl-sulfinyladenosine (sulfoxide) and subsequently 8-allyl-sulfonyladenosine (sulfone). Studies on similar 8-thioguanosine have shown susceptibility to oxidation.

      • Hydrolysis of the allyl group, which can be accelerated by non-neutral pH and heat in aqueous environments.

  • Q4: How can I minimize degradation during my experiments?

    • A4: To minimize degradation:

      • Use freshly prepared aqueous solutions.

      • Maintain a neutral pH (7.2-7.4) in your experimental buffers.

      • Protect all solutions from light.

      • Work at the lowest practical temperature.

      • Consider including an antioxidant, like Dithiothreitol (DTT), in your experimental buffer if compatible with your assay, as thiols can react with and potentially protect the compound.

Quantitative Data on Stability (Inferred)

Stress ConditionExpected Degradation PathwayInferred StabilityRecommendations
Acidic (pH < 4) Hydrolysis of Allyl GroupLowAvoid acidic conditions. Prepare fresh solutions.
Neutral (pH 6-8) Minimal Hydrolysis/OxidationModerateOptimal pH range. Use freshly prepared solutions.
Alkaline (pH > 8) Hydrolysis of Allyl GroupLowAvoid alkaline conditions.
Oxidative (e.g., H₂O₂) Oxidation of ThioetherLowAvoid exposure to oxidizing agents. Use deoxygenated buffers.
Thermal (e.g., >37°C) Accelerated HydrolysisLowMaintain samples at recommended temperatures.
Photolytic (UV/Vis light) Potential for OxidationModerate to LowProtect from light at all times.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Cell-Based Adenosine Receptor Activation Assay

This protocol outlines a general procedure for assessing the activity of this compound on adenosine receptor signaling in a cell-based assay.

  • Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., A2A) in the appropriate medium and conditions until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium immediately before use. Protect the solutions from light.

  • Treatment: Remove the culture medium from the cells and replace it with the prepared compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known adenosine receptor agonist).

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 15-30 minutes for signaling pathway activation).

  • Assay Readout: Measure the downstream signaling event, such as changes in intracellular cAMP levels using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the response as a function of the compound concentration and determine the EC₅₀ value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Plausible A2A adenosine receptor signaling pathway activated by this compound.

Experimental_Workflow start Start cell_culture 1. Culture Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_compound 3. Prepare this compound (Fresh, Light-Protected) cell_seeding->prepare_compound treat_cells 4. Treat Cells with Compound prepare_compound->treat_cells incubate 5. Incubate (37°C) treat_cells->incubate readout 6. Measure cAMP Levels (ELISA) incubate->readout analyze 7. Analyze Data (EC50) readout->analyze end End analyze->end Troubleshooting_Guide start Inconsistent/Low Activity? check_solution Prepare Fresh Stock Solution? start->check_solution solution_ok Issue Persists check_solution->solution_ok Yes solution_no Prepare Fresh Stock check_solution->solution_no No check_storage Solid Stored at -20°C, Protected from Light? storage_ok Issue Persists check_storage->storage_ok Yes storage_no Store Solid Properly check_storage->storage_no No check_ph Buffer pH Neutral (7.2-7.4)? ph_ok Issue Persists check_ph->ph_ok Yes ph_no Adjust Buffer pH check_ph->ph_no No check_light Solutions Protected from Light? light_ok Issue Persists check_light->light_ok Yes light_no Protect Solutions from Light check_light->light_no No solution_ok->check_storage storage_ok->check_ph ph_ok->check_light final_check Consider Assay-Specific Issues (e.g., Cell Passage, Reagent Quality) light_ok->final_check

References

Technical Support Center: Minimizing Off-Target Effects of 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and interpret experiments using 8-Allylthioadenosine, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

Currently, detailed public information regarding the comprehensive kinase selectivity profile and specific off-targets of this compound is limited. As an adenosine analog, it has the potential to interact with a broad range of ATP-dependent enzymes, including protein kinases and adenosine receptors. The precise on-target and off-target profile would need to be determined empirically through comprehensive screening.

Q2: I am observing unexpected cellular phenotypes or toxicity in my experiments with this compound. How can I determine if these are due to off-target effects?

Unexpected phenotypes or toxicity are common indicators of off-target activity. To dissect on-target versus off-target effects, a multi-pronged approach is recommended:

  • Control Experiments: Include negative and positive control compounds in your experiments. A structurally similar but inactive analog of this compound would be an ideal negative control. A known inhibitor of the intended target with a different chemical scaffold can serve as a positive control.

  • Dose-Response Analysis: Perform dose-response experiments to determine if the observed phenotype correlates with the on-target inhibitory concentration (IC50) of this compound. Off-target effects often occur at higher concentrations.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is rescued, it is likely an on-target effect.

  • Phenotypic Comparison: Compare the observed cellular phenotype with the known phenotype resulting from genetic knockdown (e.g., siRNA or CRISPR) of the intended target. Discrepancies may suggest off-target effects.

Q3: What experimental strategies can I employ to proactively identify the off-targets of this compound?

Several powerful techniques can be used to identify the off-targets of small molecule inhibitors:

  • Kinome Profiling: This is the most direct method to determine the selectivity of a kinase inhibitor. Services like KINOMEscan™ screen the compound against a large panel of purified kinases (typically over 400) to identify potential binding partners.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in thermal stability of proteins upon ligand binding. It can identify direct targets in intact cells.

  • Affinity Chromatography/Mass Spectrometry: This involves immobilizing this compound on a solid support to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Troubleshooting Guides

Issue 1: High background or inconsistent results in biochemical assays (e.g., IC50 determination).

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in the assay buffer.A clear solution should be observed at all tested concentrations.
ATP Competition Ensure the ATP concentration in your assay is at or near the Km for the kinase of interest. High ATP concentrations can compete with ATP-competitive inhibitors.Consistent IC50 values that are not artificially inflated.
Assay Interference Run control experiments without the enzyme to check for any assay signal interference from this compound itself (e.g., fluorescence quenching or enhancement).No significant signal change in the absence of the enzyme.
Reagent Instability Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions.Improved consistency and reproducibility of results.

Issue 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).

Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Assess the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).Determine if the compound can efficiently cross the cell membrane to reach its intracellular target.
Cellular Efflux Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases.Increased cellular potency in the presence of efflux pump inhibitors would indicate that the compound is a substrate for these transporters.
Metabolic Instability Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.Understanding the metabolic fate of the compound can explain a lack of cellular activity.
Off-Target Engagement in Cells Perform a cellular target engagement assay (e.g., CETSA) to confirm that this compound is binding to its intended target in the cellular environment.Direct confirmation of target engagement in cells.

Experimental Protocols

Protocol 1: Kinome Profiling using a Commercial Service (e.g., KINOMEscan™)

Objective: To determine the kinase selectivity profile of this compound.

Methodology:

  • Compound Submission: Prepare a stock solution of this compound in 100% DMSO at a concentration of 100 mM or as specified by the service provider.

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A displacement of the kinase from the immobilized ligand by the test compound results in a lower signal.

  • Data Analysis: Results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Data is often visualized on a TREEspot™ diagram, which maps the binding interactions onto a representation of the human kinome. A selectivity score (S-score) can be calculated to quantify the selectivity of the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Observation cluster_1 Troubleshooting & Hypothesis Generation cluster_2 Off-Target Identification cluster_3 Validation & Mitigation phenotype Unexpected Cellular Phenotype or Toxicity troubleshoot Dose-Response Analysis Control Experiments Rescue Experiments phenotype->troubleshoot hypothesis Hypothesize Off-Target Effects troubleshoot->hypothesis kinome Kinome Profiling (e.g., KINOMEscan) hypothesis->kinome cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa affinity Affinity Chromatography- Mass Spectrometry hypothesis->affinity validation Validate Hits with Secondary Assays kinome->validation cetsa->validation affinity->validation mitigation Structure-Activity Relationship (SAR) Studies to Improve Selectivity validation->mitigation

Caption: Workflow for investigating and mitigating off-target effects.

Signaling_Pathway_Troubleshooting start Unexpected Phenotype with this compound q1 Is the phenotype consistent with inhibiting the primary target? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target Potential Off-Target Effect q1->off_target No q2 Does a different inhibitor of the same target produce the same phenotype? off_target->q2 q2->on_target Yes q3 Does genetic knockdown of the target replicate the phenotype? q2->q3 No q3->on_target Yes investigate Initiate Off-Target Identification Workflow q3->investigate No

Caption: Logic diagram for troubleshooting on-target vs. off-target effects.

Navigating the Nuances of 8-Substituted Adenosine Analogs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting Inconsistencies in 8-Allylthioadenosine and Related 8-Substituted Adenosine Analog Experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address experimental inconsistencies encountered when working with this compound and other 8-substituted adenosine analogs. Due to the limited specific literature on this compound, this guide integrates general principles and troubleshooting strategies derived from studies of structurally related adenosine analogs.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. What could be the underlying reasons?

A1: Inconsistencies in IC50 values for adenosine analogs across different cell lines are common and can be attributed to several factors:

  • Differential Expression of Adenosine Receptors: Cell lines possess varying expression levels of adenosine receptor subtypes (A1, A2A, A2B, A3). The specific receptor profile of a cell line will dictate its sensitivity to an 8-substituted analog.

  • Metabolic Differences: The metabolic activity of a cell line can influence the stability and effective concentration of the compound.

  • Cellular Proliferation Rates: The rate of cell division can impact the apparent activity of antiproliferative compounds.

  • Assay-Dependent Variability: The choice of cytotoxicity or proliferation assay (e.g., MTT, ATP-based, direct cell count) can lead to different IC50 values. Some assays are susceptible to interference from colored compounds or alterations in cellular metabolism that do not directly correlate with cell viability.

Q2: Our experimental results with this compound are not consistent between batches of the compound. What should we check?

A2: Batch-to-batch variability is a critical issue. Here are key aspects to investigate:

  • Compound Purity and Integrity: Verify the purity of each batch using methods like HPLC or mass spectrometry. Impurities or degradation products can significantly alter biological activity.

  • Solubility and Stability: this compound, like many purine analogs, may have limited aqueous solubility. Ensure complete solubilization, typically in DMSO, and prepare fresh dilutions for each experiment. The stability of the compound in your specific cell culture medium and storage conditions should be assessed.

  • Storage Conditions: Store the compound as recommended by the supplier, typically desiccated and at low temperatures, to prevent degradation.

Q3: We are unsure of the primary signaling pathway targeted by this compound. Where should we start our investigation?

A3: Based on the structure of this compound, it is hypothesized to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The primary downstream signaling pathway is often the adenylyl cyclase/cAMP/Protein Kinase A (PKA) axis.

To investigate this, you can:

  • Measure intracellular cAMP levels after treatment with this compound.

  • Use specific inhibitors or activators of PKA to see if they modulate the effects of your compound.

  • Assess the phosphorylation of known PKA substrates.

Troubleshooting Guides

Guide 1: Inconsistent Antiproliferative Effects

Problem: The antiproliferative effect of this compound is not reproducible or varies significantly between experiments.

Potential Cause Troubleshooting Step Expected Outcome
Cell Culture Conditions Standardize cell passage number, seeding density, and growth phase. Ensure consistent media composition and serum percentage.Reduced variability in cell growth and response to treatment.
Compound Handling Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. Use a consistent final solvent concentration across all treatments.Consistent compound potency and reduced experimental noise.
Assay Endpoint Optimize the incubation time for the compound. The effect may be time-dependent.Identification of the optimal time point to observe the desired biological effect.
Off-Target Effects At higher concentrations, adenosine analogs may have off-target effects. Perform a dose-response curve to identify the optimal concentration range.A clear dose-dependent effect, avoiding concentrations that induce non-specific toxicity.
Guide 2: Unexpected Cellular Responses

Problem: Observing cellular responses that are inconsistent with the expected mechanism of action (e.g., unexpected changes in cell morphology, off-target signaling activation).

Potential Cause Troubleshooting Step Expected Outcome
Activation of Multiple Signaling Pathways Adenosine receptors can couple to different G-proteins, leading to activation of various downstream pathways (e.g., PLC/IP3/Ca2+).A broader understanding of the compound's mechanism of action.
Metabolism to Active/Inactive Products The compound may be metabolized by cellular enzymes. Use metabolic inhibitors to investigate this possibility.Identification of whether the parent compound or a metabolite is responsible for the observed activity.
Cell Line Specific Responses The genetic and epigenetic background of the cell line can influence its response. Test the compound in a panel of cell lines with different characteristics.Identification of cell-type-specific effects and potential biomarkers of sensitivity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: cAMP Measurement Assay
  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with this compound for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's instructions for the specific cAMP assay kit (e.g., ELISA-based, fluorescence-based).

  • Data Analysis: Quantify the intracellular cAMP concentration and compare the levels in treated versus untreated cells.

Visualizations

Caption: Hypothesized signaling pathway for this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Compound Purity and Cell Line Integrity start->check_reagents check_protocol Review and Standardize Experimental Protocol start->check_protocol check_assay Evaluate Assay Method and Endpoint start->check_assay analyze_data Re-analyze Data (Dose-Response, Time-Course) check_reagents->analyze_data check_protocol->analyze_data check_assay->analyze_data formulate_hypothesis Formulate Hypothesis for Source of Inconsistency analyze_data->formulate_hypothesis test_hypothesis Design and Execute Targeted Experiments formulate_hypothesis->test_hypothesis test_hypothesis->formulate_hypothesis Iterate resolve Inconsistency Resolved test_hypothesis->resolve

Caption: A logical workflow for troubleshooting experimental inconsistencies.

Technical Support Center: 8-Allylthioadenosine Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 8-Allylthioadenosine treatment. The information is designed to help identify and resolve common problems encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment on cancer cell lines?

A: While specific data on this compound is limited, related compounds such as allyl isothiocyanate (AITC) have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1] The cytotoxic effects are generally expected to be dose- and time-dependent.

Q2: How should I prepare and store this compound stock solutions?

A: Adenosine analogs are often soluble in DMSO at high concentrations. For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C and are typically stable for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What is the recommended solvent for preparing working solutions of this compound for cell culture?

A: The initial stock solution is typically prepared in DMSO. This stock solution should then be diluted to the final working concentration in your cell culture medium. It is critical to ensure that the final DMSO concentration in the culture medium is kept low (usually below 0.1%) to prevent solvent-induced cytotoxicity.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A: The effective concentration of this compound can be highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. This will help you select the appropriate concentrations for subsequent experiments.

Q5: What are the potential off-target effects of this compound?

A: Off-target effects can occur when a compound interacts with unintended molecules or pathways in the cell, potentially leading to unexpected cytotoxicity or other cellular responses. While specific off-target effects for this compound are not well-documented, it is a possibility to consider if you observe unusual or inconsistent results.

Troubleshooting Guide

Problem Possible Causes Solutions
Higher than expected cell death at low concentrations 1. Compound instability: this compound may be degrading in the culture medium over the course of the experiment. 2. Cell line sensitivity: The cell line you are using may be particularly sensitive to the compound. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high.1. Prepare fresh working solutions for each experiment. For longer experiments, consider replenishing the medium with a freshly prepared compound at regular intervals. 2. Perform a thorough literature search for your specific cell line and similar compounds. Consider using a lower concentration range in your initial experiments. 3. Ensure the final solvent concentration is below 0.1%. Run a solvent-only control to assess its effect on cell viability.
Inconsistent or non-reproducible results 1. Inconsistent cell seeding density: Variations in the initial number of cells per well can lead to variability in the final cell viability readings. 2. Edge effects in multi-well plates: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in compound concentration and affecting cell growth. 3. Variability in treatment duration: Inconsistent incubation times can affect the extent of the compound's effect.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and experiments. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. 3. Use a timer to ensure consistent treatment durations for all experimental groups.
No observable effect on cell viability 1. Suboptimal concentration: The concentration range tested may be too low to elicit a response in your cell line. 2. Cell line resistance: The target cells may be resistant to the effects of this compound. 3. Compound inactivity: The compound may have degraded due to improper storage or handling.1. Test a wider and higher range of concentrations. 2. Consider using a different cell line that is known to be sensitive to similar compounds. 3. Verify the storage conditions of your compound and prepare fresh stock solutions.

Quantitative Data Summary

The following table summarizes the IC50 values for the related compound, Allyl Isothiocyanate (AITC) , in various cancer cell lines. This data is provided as a reference to guide initial experimental design with this compound.

Cell LineCancer TypeIncubation TimeIC50 (µM)
HeLaCervical Cancer72 h~45
HT-29Colorectal Adenocarcinoma24 h~15-20
SW620Colorectal AdenocarcinomaNot SpecifiedNot Specified
RT4Bladder CancerNot SpecifiedNot Specified
T24Bladder CancerNot SpecifiedNot Specified

Note: This data is for the related compound Allyl Isothiocyanate (AITC) and may not be directly representative of this compound's activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include appropriate controls (e.g., untreated cells, solvent control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Signaling Pathways and Workflows

The following diagrams illustrate a potential signaling pathway for apoptosis induction by adenosine analogs and a troubleshooting workflow for cell viability experiments.

G A This compound B Increased ROS Production A->B C ER Stress A->C E NF-κB Inhibition A->E D Mitochondrial Dysfunction B->D C->D F Bax/Bcl-2 Ratio Increase D->F J Apoptosis E->J Promotes G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I I->J

Caption: Potential apoptotic pathway of adenosine analogs.

G start Unexpected Cell Viability Results q1 Are controls behaving as expected? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is this the first time using this compound lot? a1_yes->q2 check_culture Check cell health, seeding density, and culture conditions a1_no->check_culture check_culture->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no validate_compound Validate compound activity with a known sensitive cell line a2_yes->validate_compound q3 Was a dose-response curve performed? a2_no->q3 validate_compound->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no troubleshoot_protocol Review experimental protocol for errors (e.g., incubation time, reagent prep) a3_yes->troubleshoot_protocol perform_dose_response Perform dose-response to find IC50 a3_no->perform_dose_response end Re-evaluate results perform_dose_response->end troubleshoot_protocol->end

Caption: Troubleshooting workflow for cell viability assays.

References

Technical Support Center: Optimizing Incubation Time for 8-Allylthioadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for 8-Allylthioadenosine in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a nucleoside analog that exhibits anticancer properties by inducing cell cycle arrest and apoptosis (programmed cell death). While the precise mechanism is still under investigation, studies on related compounds such as 8-chloro-adenosine (8-Cl-ADO) and allyl isothiocyanate (AITC), a component of this compound, suggest that it likely functions through multiple pathways. These may include the induction of mitochondrial-mediated apoptosis and the activation of stress-activated protein kinase pathways.[1][2]

Q2: How does incubation time affect the efficacy of this compound?

Incubation time is a critical factor that directly influences the observed cytotoxic and apoptotic effects of this compound. The cellular response is often time-dependent, with longer exposure times generally leading to increased cell death.[3] It is crucial to determine the optimal incubation period for each specific cell line and experimental endpoint, as this can vary significantly.

Q3: What are typical starting concentrations and incubation times for this compound in cell-based assays?

Based on studies of similar compounds, initial experiments can be performed with concentrations in the low micromolar (µM) range. A common starting point for incubation time is to test a range of durations, such as 24, 48, and 72 hours, to establish a time-course of the compound's effect.[3][4]

Q4: Which cell lines are suitable for experiments with this compound?

This compound and its related compounds have shown efficacy in various cancer cell lines, including but not limited to, multiple myeloma, bladder cancer, and prostate cancer cell lines. The choice of cell line should be guided by the specific research question and the known expression of relevant cellular targets.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect on cell viability. 1. Sub-optimal incubation time: The incubation period may be too short for the compound to exert its effect. 2. Inappropriate concentration: The concentration of this compound may be too low. 3. Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action. 4. Compound instability: The compound may be degrading in the culture medium over time.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 2. Conduct a dose-response experiment with a wider range of concentrations. 3. Test the compound on a different, more sensitive cell line if possible. Review literature for cell lines known to be responsive to similar compounds. 4. Prepare fresh solutions of this compound for each experiment and consider the stability of the compound in your specific culture medium.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of compound or assay reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate.1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between plating replicates. 2. Calibrate pipettes regularly. Use a new pipette tip for each replicate. 3. Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
U-shaped dose-response curve (higher viability at high concentrations). 1. Compound precipitation: At high concentrations, the compound may precipitate and interfere with the assay readout. 2. Direct chemical interference with assay reagent: The compound may directly reduce the viability dye (e.g., MTT), leading to a false positive signal.1. Visually inspect the wells for any signs of precipitation. Determine the solubility limit of the compound in your culture medium. 2. Run a control experiment with the compound in cell-free medium to check for direct interaction with the assay reagent.

Experimental Protocols

Optimizing Incubation Time using MTT Assay

This protocol outlines a method to determine the optimal incubation time for this compound by assessing its effect on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a control.

    • Prepare separate plates for each incubation time point (e.g., 24, 48, and 72 hours).

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the desired time periods (24, 48, and 72 hours).

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.

    • Plot the cell viability against the concentration of this compound for each incubation time.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each incubation time. The optimal incubation time is typically the one that yields a robust and dose-dependent decrease in cell viability with a clear IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound at Different Incubation Times
Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
MCF-7 (Breast Cancer) > 5025.312.8
PC-3 (Prostate Cancer) 42.118.58.9
U266 (Multiple Myeloma) 35.615.27.1

Note: These are example values and will vary depending on the specific experimental conditions.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound, based on the mechanisms of related compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound inc_24 Incubate 24h add_compound->inc_24 inc_48 Incubate 48h add_compound->inc_48 inc_72 Incubate 72h add_compound->inc_72 add_mtt Add MTT Reagent inc_24->add_mtt inc_48->add_mtt inc_72->add_mtt add_solubilization Add Solubilization Solution add_mtt->add_solubilization read_absorbance Read Absorbance (570nm) add_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves det_ic50 Determine IC50 plot_curves->det_ic50

Experimental workflow for optimizing incubation time.

apoptosis_pathway cluster_stress Stress Kinase Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound jnk JNK Activation compound->jnk bcl2 Bcl-2 Phosphorylation (Inhibition) jnk->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak releases inhibition cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptosis signaling pathway.

troubleshooting_logic start Experiment Start issue Unexpected Results? start->issue no_effect No Effect issue->no_effect Yes high_variability High Variability issue->high_variability Yes u_curve U-shaped Curve issue->u_curve Yes end Successful Experiment issue->end No solution1 Optimize Time & Concentration no_effect->solution1 solution2 Refine Seeding & Pipetting high_variability->solution2 solution3 Check Solubility & Interference u_curve->solution3 solution1->start solution2->start solution3->start

References

Technical Support Center: Troubleshooting 8-Allylthioadenosine Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the delivery of 8-Allylthioadenosine and other poorly soluble 8-substituted adenosine analogs in animal models. The following information is curated to address common challenges in formulation, administration, and experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

A1: this compound, like many 8-substituted adenosine analogs, is anticipated to have low aqueous solubility. This presents several challenges for in vivo delivery, including:

  • Difficulty in preparing suitable formulations for parenteral or oral administration.

  • Precipitation of the compound upon injection or in the gastrointestinal tract, leading to inconsistent absorption.

  • High variability in plasma concentrations between individual animals.[1]

  • Potential for local irritation or toxicity at the injection site.

Q2: What are the recommended solvents for solubilizing this compound for in vivo studies?

  • Stock Solution: Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating a high-concentration stock.[2]

  • Vehicle for Injection: The stock solution is then diluted in a vehicle that can maintain the compound's solubility and is well-tolerated by the animals. Common components of such vehicles include:

    • Polyethylene glycols (e.g., PEG300, PEG400)

    • Propylene glycol (PG)

    • Surfactants like Tween® 80 or Cremophor® EL

    • Cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Saline or phosphate-buffered saline (PBS)

It is crucial to keep the final concentration of organic solvents like DMSO as low as possible (ideally below 10%) to minimize toxicity. [2]

Q3: What are the common routes of administration for adenosine analogs in animal models?

A3: The choice of administration route depends on the experimental goals, the formulation, and the pharmacokinetic properties of the compound. Common routes include:

  • Intraperitoneal (IP) Injection: This is a frequently used route for preclinical studies as it allows for rapid absorption into the systemic circulation.[3][4]

  • Oral Gavage (PO): This route is used to assess oral bioavailability and is relevant for developing orally administered drugs.

  • Intravenous (IV) Injection: This route ensures 100% bioavailability and is used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Troubleshooting Guides

Issue 1: Precipitation of the Compound During Formulation or Administration

Symptoms:

  • Cloudiness or visible particles in the dosing solution.

  • High back pressure or clogging of the syringe needle during injection.

  • Poorly reproducible results and high variability in animal responses.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility in the Final Vehicle - Increase the proportion of co-solvents (e.g., PEG400, PG) in the vehicle. - Incorporate a surfactant (e.g., Tween® 80 at 1-5%) to improve wetting and prevent precipitation. - Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance aqueous solubility.
"Crashing Out" Upon Dilution - Add the DMSO stock solution to the vehicle slowly while vortexing to ensure rapid mixing. - Warm the vehicle slightly (to 37°C) before adding the stock solution.
Temperature Effects - Prepare the formulation at room temperature or slightly warmed, and maintain this temperature until administration. - If the compound is sensitive to heat, perform all steps on ice, but be aware of potential solubility decreases at lower temperatures.
Issue 2: High Variability in Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration measurements within the same treatment group.

  • Inconsistent dose-response relationships.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Formulation - Ensure the formulation is homogenous by thorough mixing (vortexing, sonication) before each dose administration. - Prepare the formulation fresh on the day of the study.
Variable Oral Absorption - For oral gavage studies, standardize the fasting state of the animals (e.g., overnight fasting) to minimize food effects on absorption. - Ensure accurate and consistent delivery to the stomach.
Animal-to-Animal Physiological Differences - Increase the number of animals per group to improve statistical power. - Ensure all animals are of a similar age and weight.
Inaccurate Dosing - Calibrate all pipettes and syringes. - Weigh each animal on the day of the study to calculate the precise dose volume.

Experimental Protocols

Protocol 1: Preparation of a Formulation for Intraperitoneal Injection
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Gentle warming and sonication can aid dissolution.

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle. A common starting point is a mixture of:

    • 10% DMSO

    • 40% PEG400

    • 50% Saline

  • Prepare the Final Dosing Solution: Slowly add the required volume of the DMSO stock solution to the vehicle while vortexing to achieve the final desired concentration for injection.

  • Administration: Administer the solution via intraperitoneal injection to the lower right quadrant of the abdomen to avoid the cecum and bladder. The recommended maximum injection volume for mice is 10 mL/kg.

Protocol 2: Oral Gavage Administration in Rats
  • Formulation Preparation: Prepare a suspension or solution of this compound in a suitable vehicle. For poorly soluble compounds, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water with 0.1% Tween® 80.

  • Animal Handling and Measurement: Weigh the rat to determine the correct dosing volume. Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

  • Administration: Gently restrain the rat and pass the gavage needle over the tongue into the esophagus until it reaches the predetermined mark. Administer the formulation slowly. The typical dosing volume for rats is 10-20 mL/kg.

  • Observation: Monitor the animal for any signs of distress after administration.

Data Presentation

Table 1: Example Vehicle Compositions for Poorly Soluble Compounds

Vehicle ComponentConcentration RangePurpose
DMSO5 - 10%Primary solvent (stock solution)
PEG400 / PEG30020 - 60%Co-solvent to maintain solubility
Propylene Glycol10 - 40%Co-solvent
Tween® 80 / Cremophor® EL1 - 10%Surfactant to improve wetting and stability
HP-β-CD10 - 40%Solubilizing agent (forms inclusion complexes)
Saline / PBSq.s. to 100%Aqueous base for dilution
Carboxymethylcellulose (CMC)0.5 - 2%Suspending agent for oral formulations

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

SpeciesRouteMax VolumeNeedle Gauge
MouseIP10 mL/kg25-27 G
MousePO10 mL/kg18-20 G (gavage needle)
RatIP10 mL/kg23-25 G
RatPO20 mL/kg16-18 G (gavage needle)

Sources:

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Sample Collection & Analysis A Weigh Compound B Prepare Stock Solution (e.g., in DMSO) A->B D Mix Stock and Vehicle B->D C Prepare Vehicle (e.g., PEG400/Saline) C->D G Administer (IP or PO) D->G E Weigh Animal F Calculate Dose Volume E->F F->G H Collect Blood/Tissue Samples G->H I Process Samples (e.g., Plasma) H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Analysis J->K

Caption: Workflow for in vivo delivery and analysis of this compound.

Adenosine_Signaling cluster_membrane Cell Membrane Ado This compound (Extracellular) AR Adenosine Receptor (A1, A2A, A2B, or A3) Ado->AR Binds G_protein G Protein AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Intracellular) AC->cAMP Produces G_protein->AC Modulates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., anti-inflammatory) PKA->Response Phosphorylates targets leading to

Caption: Generalized adenosine receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to 8-Allylthioadenosine and Other Adenosine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals

Adenosine analogs, a class of molecules mimicking the endogenous nucleoside adenosine, have garnered significant attention in biomedical research and drug development. Their ability to modulate a wide range of physiological processes through interaction with adenosine receptors (A1, A2A, A2B, and A3) has led to their investigation for various therapeutic applications, including cardiovascular diseases, inflammation, and cancer. This guide provides a comparative analysis of 8-Allylthioadenosine against other key adenosine analogs, focusing on their performance backed by experimental data.

Performance Comparison of Adenosine Analogs

The therapeutic potential and biological activity of adenosine analogs are critically dependent on their affinity and selectivity for the different adenosine receptor subtypes. Modifications at various positions of the adenosine molecule, such as the C2, C8, and N6 positions, have led to the development of analogs with distinct pharmacological profiles.

While direct comparative studies detailing the quantitative performance of this compound against a wide array of other adenosine analogs are limited in publicly available literature, the following tables summarize known quantitative data for several key adenosine analogs to provide a comparative context.

Table 1: Comparative Adenosine Receptor Binding Affinities (Ki in nM)

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
Adenosine~1000~1000>10000[1]
NECA (5'-(N-Ethylcarboxamido)adenosine)142025[1]
CPA (N6-Cyclopentyladenosine)0.723001800[1]
CGS-2168023002216000[1]
2-Cl-IB-MECA360033001.0[1]

Table 2: Comparative Vasodilatory Effects (EC50 in nM)

CompoundCoronary ArteryPulmonary ArteryRetinal ArteryReference
Adenosine85--
NECA-19Potent vasodilator
CGS-216801.5--
CPA243-Less potent than NECA

Note: Specific EC50 values for this compound in vasodilation studies are not detailed in the reviewed literature.

Table 3: Comparative Anti-proliferative Activity (IC50 in µM) in Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
6-Mercaptopurine---
Fludarabine---
Gemcitabine---
8-iodo-4'-thioadenosine derivativesPotent activityPotent activityPotent activity
Symmetrical alkylthio-imidocarbamates0.00034 - >100.00034 - >10-

Note: While studies on 8-substituted thioadenosine derivatives show anticancer activity, specific IC50 values for this compound were not found in the reviewed comparative studies.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of adenosine receptor activation by its analogs, it is crucial to visualize the downstream signaling cascades and the experimental approaches used to study them.

Adenosine_Signaling_Pathway cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC PLC Gi->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase A2A_A2B A2A/A2B Receptor Gs Gs A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA (Activation) cAMP_increase->PKA_activate Downstream Downstream Effectors PKA_activate->Downstream Adenosine_Analog Adenosine Analog (e.g., this compound) Adenosine_Analog->A1_A3 Binds Adenosine_Analog->A2A_A2B Binds

Figure 1: Adenosine Receptor Signaling Pathways.

The diagram above illustrates the two primary signaling pathways activated by adenosine analogs. A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), or activation of phospholipase C (PLC). Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Figure 2: General Experimental Workflows.

The above workflows depict common experimental procedures to characterize adenosine analogs. Receptor binding assays are used to determine the affinity of a compound for specific receptor subtypes, while functional assays, such as measuring vasodilation, assess the compound's biological effect.

Detailed Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

1. Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
  • Radioligand specific for the receptor subtype (e.g., [³H]CGS21680 for A2A).
  • Test compound (e.g., this compound) at various concentrations.
  • Non-specific binding control (e.g., a high concentration of a non-labeled standard agonist like NECA).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Prepare a reaction mixture containing the cell membranes, radioligand at a concentration near its Kd, and either the test compound at varying concentrations or the non-specific binding control in the assay buffer.
  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters.
  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasodilation Assay

This protocol measures the ability of an adenosine analog to relax pre-constricted blood vessels.

1. Materials:

  • Isolated arterial rings (e.g., coronary, mesenteric, or aortic) from an appropriate animal model.
  • Organ bath system with physiological salt solution (PSS), maintained at 37°C and aerated with 95% O2 / 5% CO2.
  • Isometric force transducer.
  • Data acquisition system.
  • Vasoconstrictor agent (e.g., phenylephrine, U46619).
  • Test adenosine analog.

2. Procedure:

  • Mount the arterial rings in the organ baths containing PSS.
  • Allow the rings to equilibrate under a resting tension.
  • Induce a sustained contraction with a vasoconstrictor agent.
  • Once a stable contraction is achieved, add the adenosine analog in a cumulative concentration-dependent manner.
  • Record the changes in isometric tension.

3. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the percentage of relaxation against the logarithm of the adenosine analog concentration.
  • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal relaxation).

Anti-proliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

1. Materials:

  • Cancer cell line of interest.
  • Complete cell culture medium.
  • 96-well plates.
  • Test compound (e.g., this compound).
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Microplate reader.

2. Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
  • Add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.
  • Plot the percentage of viability against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound belongs to the promising class of 8-substituted adenosine analogs. While the available data for direct, quantitative comparisons with other well-characterized adenosine analogs is currently limited, the established structure-activity relationships for this class suggest potential for significant biological activity. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies to elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent. Further research is warranted to fully characterize its receptor binding affinities, vasodilatory potency, and anti-proliferative efficacy in direct comparison to other key adenosine analogs. Such studies will be instrumental in defining its therapeutic window and potential clinical applications.

References

A Comparative Guide to PKR and CDK Inhibition: C16 vs. 8-Allylthioadenosine (PKRi)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of two kinase inhibitors: the Protein Kinase R (PKR) inhibitor C16 and the compound {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, initially misidentified in some contexts as 8-Allylthioadenosine and referred to herein as PKRi. While both have been investigated in the context of cellular stress and disease, they exhibit distinct primary targets and mechanisms of action.

Notably, the compound referred to as "this compound" in the initial query is likely a misnomer for {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}. This compound, while sometimes referred to as a PKR inhibitor (PKRi), has been demonstrated to exert its primary neuroprotective effects through the inhibition of cyclin-dependent kinases (CDKs), rather than PKR. This guide will therefore compare the well-established PKR inhibitor, C16, with the CDK-inhibiting activity of PKRi.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the available quantitative data on the inhibitory efficacy of C16 and PKRi against their respective primary targets.

InhibitorTarget KinaseIC50 ValueReference
C16PKR210 nM[1]
PKRiCDK2Not explicitly quantified in reviewed literature[1][2]
CDK5Not explicitly quantified in reviewed literature[1][2]
CDK1Not explicitly quantified in reviewed literature

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

C16: A Direct Inhibitor of PKR Signaling

C16 is a potent and specific inhibitor of double-stranded RNA-activated protein kinase (PKR). PKR is a key component of the innate immune response and a sensor of cellular stress. Upon activation by double-stranded RNA (dsRNA), a common hallmark of viral infection, PKR undergoes autophosphorylation and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global inhibition of protein synthesis, thereby preventing viral replication. C16 exerts its effect by binding to the ATP-binding site of PKR, thus preventing its autophosphorylation and subsequent activation.

Beyond its role in translation initiation, PKR is involved in several other signaling pathways, including the activation of NF-κB and the induction of apoptosis. By inhibiting PKR, C16 can modulate these downstream effects.

PKR_Signaling_Pathway PKR Signaling Pathway dsRNA dsRNA PKR PKR dsRNA->PKR Activates pPKR p-PKR PKR->pPKR Autophosphorylation eIF2a eIF2α pPKR->eIF2a Phosphorylates NFkB NF-κB Activation pPKR->NFkB Activates Apoptosis Apoptosis pPKR->Apoptosis Induces peIF2a p-eIF2α eIF2a->peIF2a Translation_Inhibition Translation Inhibition peIF2a->Translation_Inhibition Leads to C16 C16 C16->pPKR Inhibits

Caption: C16 inhibits the autophosphorylation of PKR, blocking downstream signaling.

PKRi: A Modulator of the Cell Cycle through CDK Inhibition

PKRi has been shown to protect neurons from apoptosis, an effect initially attributed to PKR inhibition. However, further studies revealed that this neuroprotection is independent of PKR and is instead mediated by the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.

CDK2, in complex with cyclin E and cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication. CDK5 is primarily active in post-mitotic neurons and is involved in neuronal development, migration, and synaptic plasticity. Dysregulation of both CDK2 and CDK5 has been implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting CDK2 and CDK5, PKRi can influence cell cycle progression and neuronal function.

CDK_Signaling_Pathway CDK Signaling Pathway cluster_g1 G1 Phase cluster_s S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases DNA_Replication DNA Replication pRb->DNA_Replication Allows CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription CyclinE_CDK2->pRb CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Promotes PKRi PKRi PKRi->CyclinE_CDK2 Inhibits PKRi->CyclinA_CDK2 Inhibits CDK5 CDK5 PKRi->CDK5 Inhibits Neuronal_Function Neuronal Function CDK5->Neuronal_Function Regulates

Caption: PKRi inhibits CDK2 and CDK5, affecting cell cycle and neuronal function.

Experimental Protocols

In Vitro Kinase Assay for C16 Efficacy

This protocol outlines a method to determine the in vitro efficacy of C16 in inhibiting PKR autophosphorylation.

C16_Kinase_Assay C16 In Vitro Kinase Assay Workflow Step1 1. Prepare Reaction Mixture: - Recombinant PKR - Kinase Buffer - C16 (varying concentrations) Step2 2. Pre-incubation: Incubate at 30°C for 10 minutes Step1->Step2 Step3 3. Initiate Reaction: Add ATP (with γ-³²P-ATP) and dsRNA (e.g., poly I:C) Step2->Step3 Step4 4. Incubation: Incubate at 30°C for 30 minutes Step3->Step4 Step5 5. Stop Reaction: Add SDS-PAGE sample buffer Step4->Step5 Step6 6. Analysis: - SDS-PAGE - Autoradiography to detect phosphorylated PKR Step5->Step6 Step7 7. Quantification: Densitometry to determine IC50 of C16 Step6->Step7

Caption: Workflow for determining the in vitro efficacy of C16 against PKR.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant human PKR enzyme with kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of C16 (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

  • Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a radiolabeled ATP analog (e.g., γ-³²P-ATP) along with a PKR activator such as polyinosinic:polycytidylic acid (poly I:C).

  • Incubation: Allow the reaction to proceed for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated PKR by autoradiography.

  • Quantification: Quantify the band intensities using densitometry to determine the extent of PKR autophosphorylation at different C16 concentrations and calculate the IC50 value.

In Vitro Kinase Assay for PKRi Efficacy

This protocol describes a general method to assess the in vitro efficacy of PKRi against CDK2/cyclin A.

PKRi_Kinase_Assay PKRi In Vitro Kinase Assay Workflow Step1 1. Prepare Reaction Mixture: - Recombinant CDK2/Cyclin A - Kinase Buffer - PKRi (varying concentrations) Step2 2. Pre-incubation: Incubate at room temperature for 15 minutes Step1->Step2 Step3 3. Initiate Reaction: Add ATP (with γ-³²P-ATP) and substrate (e.g., Histone H1) Step2->Step3 Step4 4. Incubation: Incubate at 30°C for 20 minutes Step3->Step4 Step5 5. Stop Reaction: Spot onto phosphocellulose paper Step4->Step5 Step6 6. Washing: Wash paper to remove unincorporated ATP Step5->Step6 Step7 7. Analysis: Scintillation counting to measure incorporated radioactivity Step6->Step7 Step8 8. Quantification: Calculate IC50 of PKRi Step7->Step8

Caption: Workflow for assessing the in vitro efficacy of PKRi against CDK2.

Detailed Methodology:

  • Reaction Setup: In a reaction well, combine recombinant CDK2/cyclin A enzyme with a suitable kinase buffer.

  • Inhibitor Addition: Add serial dilutions of PKRi (in DMSO) to the wells. Include a DMSO-only control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of ATP (including γ-³²P-ATP) and a suitable substrate for CDK2, such as Histone H1.

  • Incubation: Incubate the reaction mixture for 20 minutes at 30°C.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Analysis: Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

  • Quantification: Determine the percentage of kinase activity inhibition at each PKRi concentration and calculate the IC50 value.

Conclusion

References

Validating the Anti-Cancer Activity of 8-Allylthioadenosine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the validation of the anti-cancer activity specifically for 8-Allylthioadenosine. At present, there are no publicly available research articles, clinical trial data, or detailed experimental studies that specifically investigate and validate the anti-cancer properties of this particular compound.

While the user's request focuses on this compound, the current body of scientific evidence does not provide the necessary data to construct a comparison guide, summarize quantitative results, or detail specific experimental protocols and signaling pathways related to its anti-cancer activity.

Insights from Structurally Similar Compounds

Despite the absence of direct research on this compound, valuable insights may be drawn from studies on structurally related adenosine analogs, particularly 8-substituted adenosine derivatives. Research into these similar compounds can offer a potential framework for understanding how this compound might function and suggests possible avenues for future investigation.

One of the most studied related compounds is 8-chloro-adenosine . Research has shown that it exhibits anti-cancer effects through a mechanism that involves its conversion into a cytotoxic metabolite.

Mechanism of Action of 8-chloro-adenosine

Studies on 8-chloro-adenosine have elucidated a mechanism of action that proceeds as follows:

  • Prodrug Conversion: 8-chloro-adenosine acts as a prodrug.

  • Metabolic Activation: It is metabolized within the cell to its triphosphate derivative, 8-chloro-adenosine triphosphate (8-Cl-ATP).

  • Inhibition of RNA Synthesis: The accumulation of 8-Cl-ATP within cancer cells leads to the inhibition of RNA synthesis, a critical process for cell growth and survival. This disruption of RNA production is a key factor in its cytotoxic effect.

This mechanism, centered on the intracellular conversion to a triphosphate analog that interferes with nucleic acid synthesis, is a common theme among nucleoside analogs used in cancer therapy.

Experimental Protocols for Evaluating Anti-Cancer Activity

While no specific protocols for this compound are available, standard assays are widely used to validate the anti-cancer activity of novel compounds. Should research on this compound become available, it would likely employ the following established methodologies:

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the effect of a compound on cancer cell proliferation and survival.

Assay Principle Endpoint Measured
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by metabolically active cells to a colored formazan product.Colorimetric measurement of formazan concentration, proportional to the number of viable cells.
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.Microscopic counting of stained (non-viable) and unstained (viable) cells.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains the nucleus of necrotic or late apoptotic cells.Flow cytometric or fluorescence microscopy analysis to distinguish between viable, apoptotic, and necrotic cells.
Experimental Workflow for a Standard Cytotoxicity Assay

Below is a generalized workflow for assessing the cytotoxicity of a test compound against a cancer cell line.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Data Analysis cell_culture Culture Cancer Cell Line harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells into 96-well Plates harvest->seed add_compound Add Compound to Wells seed->add_compound prepare_compound Prepare Serial Dilutions of This compound prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance on Plate Reader incubate_reagent->read_plate calculate_viability Calculate Percent Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

A typical workflow for evaluating the in vitro cytotoxicity of a compound.

Proposed Signaling Pathway for Investigation

Based on the mechanism of other 8-substituted adenosine analogs, a logical starting point for investigating the anti-cancer activity of this compound would be its potential role as a nucleoside analog that disrupts RNA synthesis.

G cluster_cell Cancer Cell ATA This compound (Extracellular) ATA_in This compound (Intracellular) ATA->ATA_in Transport into cell ATA_TP This compound Triphosphate ATA_in->ATA_TP Metabolic Phosphorylation RNA_Synthesis RNA Synthesis ATA_TP->RNA_Synthesis Inhibition RNA_Polymerase RNA Polymerase RNA_Polymerase->RNA_Synthesis Apoptosis Cell Death (Apoptosis) RNA_Synthesis->Apoptosis Leads to

A hypothetical signaling pathway for this compound based on related compounds.

Conclusion and Future Directions

  • In vitro cytotoxicity screening: Testing the compound against a panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies: Investigating whether it acts as a prodrug and inhibits RNA or DNA synthesis, and identifying the key cellular pathways it modulates.

  • In vivo efficacy studies: Evaluating its ability to inhibit tumor growth in animal models.

  • Comparative analyses: Benchmarking its activity against standard-of-care chemotherapeutic agents.

Without such dedicated studies, any claims regarding the anti-cancer properties of this compound remain speculative. Researchers, scientists, and drug development professionals are encouraged to pursue these lines of investigation to determine if this compound holds promise as a novel anti-cancer agent.

Comparative Analysis of 8-Allylthioadenosine and Other Vasodilators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vasodilators are a critical class of therapeutic agents that induce the relaxation of vascular smooth muscle, leading to the widening of blood vessels and a subsequent increase in blood flow.[1][2] This action is fundamental in the management of a variety of cardiovascular diseases, including hypertension, angina, and heart failure.[3][4] Vasodilators achieve their effects through diverse mechanisms, targeting various signaling pathways within the vascular endothelium and smooth muscle cells.

Adenosine and its analogues represent a significant group of endogenous and synthetic vasodilators that primarily exert their effects through the activation of adenosine receptors.[5] While 8-Allylthioadenosine is recognized as an adenosine analog, specific studies detailing its vasodilatory activity are conspicuously absent from the current body of scientific literature. However, based on its structural similarity to adenosine, it is plausible to hypothesize that it may act as an agonist at adenosine receptors, potentially triggering vasodilatory responses.

This guide provides a comparative analysis of the established vasodilatory mechanisms and potencies of well-characterized adenosine receptor agonists and other major classes of vasodilators. This information is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the diverse landscape of vasodilating compounds and highlighting the need for further investigation into the pharmacological profile of novel agents like this compound.

Comparative Data of Vasodilators

The following table summarizes the key characteristics of selected vasodilators, including their mechanism of action and reported potency (EC50 values) where available. This allows for a direct comparison of their pharmacological profiles.

CompoundClassMechanism of ActionPotency (EC50)
Adenosine Adenosine Receptor AgonistAgonist at A1, A2A, A2B, and A3 adenosine receptors, leading to adenylyl cyclase activation and cAMP production.Micromolar range (Varies with tissue and receptor subtype)
NECA (5'-(N-Ethylcarboxamido)-adenosine) Adenosine Receptor AgonistPotent, non-selective agonist at adenosine receptors.Nanomolar range
CGS-21680 Adenosine Receptor AgonistSelective agonist for the A2A adenosine receptor.Nanomolar range
Nitroglycerin NitrovasodilatorReleases nitric oxide (NO), which activates soluble guanylate cyclase, leading to increased cGMP and vasorelaxation.Micromolar range
Verapamil Calcium Channel BlockerBlocks L-type calcium channels in vascular smooth muscle, preventing calcium influx and causing vasodilation.Micromolar range
This compound Adenosine AnalogMechanism not experimentally determined for vasodilation. Hypothesized to act as an adenosine receptor agonist.Data not available

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in vasodilation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing vasodilator activity.

G cluster_adenosine Adenosine Receptor-Mediated Vasodilation Adenosine / Analog Adenosine / Analog A2A/A2B Receptor A2A/A2B Receptor Adenosine / Analog->A2A/A2B Receptor G Protein (Gs) G Protein (Gs) A2A/A2B Receptor->G Protein (Gs) eNOS eNOS A2A/A2B Receptor->eNOS activates Adenylyl Cyclase Adenylyl Cyclase G Protein (Gs)->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Protein Kinase A (PKA) Protein Kinase A (PKA) K+ Channels K+ Channels Hyperpolarization Hyperpolarization K+ Channels->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation NO NO eNOS->NO produces from L-Arginine L-Arginine L-Arginine sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG PKG cGMP->PKG activates PKG->Vasodilation PKA->K+ Channels opens

Figure 1. Signaling pathway of adenosine receptor-mediated vasodilation.

G Animal Sacrifice & Tissue Harvest Animal Sacrifice & Tissue Harvest Aortic Ring Preparation Aortic Ring Preparation Animal Sacrifice & Tissue Harvest->Aortic Ring Preparation Mounting in Organ Bath Mounting in Organ Bath Aortic Ring Preparation->Mounting in Organ Bath Equilibration Equilibration Mounting in Organ Bath->Equilibration Pre-contraction (e.g., Phenylephrine) Pre-contraction (e.g., Phenylephrine) Equilibration->Pre-contraction (e.g., Phenylephrine) Cumulative Addition of Vasodilator Cumulative Addition of Vasodilator Pre-contraction (e.g., Phenylephrine)->Cumulative Addition of Vasodilator Data Recording (Tension) Data Recording (Tension) Cumulative Addition of Vasodilator->Data Recording (Tension) Data Analysis (EC50 Calculation) Data Analysis (EC50 Calculation) Data Recording (Tension)->Data Analysis (EC50 Calculation)

Figure 2. Experimental workflow for assessing vasodilation using isolated aortic rings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common ex vivo methods used to assess vasodilator activity.

Isolated Thoracic Aortic Ring Preparation

This protocol is a standard method for evaluating the direct effects of compounds on vascular smooth muscle tone.

1. Tissue Preparation:

  • A male Wistar rat (250-300g) is euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

2. Experimental Setup:

  • Each aortic ring is suspended between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being changed every 15-20 minutes.

3. Vasodilation Assay:

  • After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

  • Once a stable contraction plateau is reached, the test vasodilator is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

  • The concentration of the vasodilator that produces 50% of the maximal relaxation (EC50) is calculated from the concentration-response curve.

Langendorff Isolated Heart Perfusion

The Langendorff preparation allows for the study of coronary vasodilation in an isolated, beating heart.

1. Heart Isolation:

  • A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold K-H solution.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

2. Perfusion:

  • The heart is retrogradely perfused through the aorta with oxygenated K-H solution at a constant pressure (typically 70-80 mmHg) and temperature (37°C).

  • The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.

  • Coronary flow is continuously measured using an ultrasonic flowmeter or by collecting the coronary effluent.

3. Vasodilation Measurement:

  • After a stabilization period, a vasoconstrictor can be infused to induce a state of elevated coronary vascular resistance.

  • The test vasodilator is then infused into the perfusion line at increasing concentrations.

  • The increase in coronary flow is measured as an indicator of vasodilation.

  • The concentration of the vasodilator that produces 50% of the maximal increase in coronary flow (EC50) can be determined.

Conclusion and Future Directions

This guide provides a comparative overview of the mechanisms and potencies of several key vasodilators. While adenosine and its analogues, such as NECA and CGS-21680, are well-characterized in their ability to induce vasodilation through adenosine receptor activation, a significant knowledge gap exists for this compound. There is a clear need for experimental studies to elucidate the potential vasodilatory effects and the underlying mechanism of action of this compound. Future research should focus on performing concentration-response curves in isolated vascular preparations to determine its potency and efficacy. Furthermore, the use of selective adenosine receptor antagonists would be crucial in identifying the specific receptor subtype(s) through which this compound may exert its effects. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel vasodilator.

References

Unraveling the A2A Receptor Affinity of 8-Allylthioadenosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive confirmation of the binding affinity of 8-Allylthioadenosine for the A2A adenosine receptor remains elusive within the current scientific literature. However, by examining structurally related compounds and established A2A receptor ligands, we can construct a comparative framework to contextualize its potential interactions. This guide provides a comprehensive overview of the binding affinities of key A2A receptor ligands, details the experimental protocols used to determine these values, and illustrates the associated signaling pathways.

Comparative Binding Affinity Data

To understand the potential affinity of this compound, it is crucial to compare it with known ligands for the A2A receptor. The following table summarizes the binding affinities (Ki values) of a range of agonists and antagonists. A lower Ki value indicates a higher binding affinity.

CompoundClassReceptor SubtypeKi (nM)
ZM241385AntagonistHuman A2A1.6[1]
ANR 94AntagonistHuman A2A46[1]
Compound 13AntagonistHuman A2A1.8[1]
CGS21680AgonistRat A2A~22
ST1535AntagonistRat A2A22.8
KW6002AntagonistRat A2A23.0

Note: Data for this compound is not available in the reviewed literature. The table provides a reference point based on other known A2A receptor ligands.

Studies on 8-substituted xanthine derivatives have shown that modifications at the 8-position can significantly influence both affinity and selectivity for the A2A receptor. For instance, the presence of an ethenyl moiety at this position is important for A2A antagonist activity. Aromatic substituents on the 8-ethenyl group can lead to high A2A selectivity. While these findings relate to xanthine-based antagonists, they underscore the critical role of the 8-position in ligand recognition by the A2A receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (like this compound) to displace a known radiolabeled ligand that has a high affinity for the receptor.

Materials and Reagents
  • Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity A2A receptor radioligand, such as [3H]CGS21680 or [3H]ZM241385.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., NECA).

  • Incubation Buffer: Typically Tris-HCl buffer with MgCl2.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Step-by-Step Procedure
  • Membrane Preparation: A suspension of cell membranes expressing the A2A receptor is prepared. The protein concentration is determined using a standard assay like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate.

  • Incubation: To each well, the following are added in order:

    • Incubation buffer.

    • A fixed concentration of the radioligand (e.g., 10 nM [3H]CGS21680).

    • Varying concentrations of the test compound (this compound).

    • For determining non-specific binding, a high concentration of an unlabeled ligand is added instead of the test compound.

    • The reaction is initiated by adding the membrane preparation (e.g., 20 µg of protein per well).

  • Equilibration: The plate is incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (A2A Receptor) Incubation Incubation (60 min, 25°C) Membranes->Incubation Radioligand Radioligand ([3H]CGS21680) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

A2A Receptor Signaling Pathway

The A2A adenosine receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels then activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_R A2A Receptor G_Protein Gs Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist Agonist (e.g., Adenosine) Agonist->A2A_R Binds

Caption: Canonical A2A receptor signaling pathway.

References

Unraveling the Biological Impact of 8-Allylthioadenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the biological activities of 8-Allylthioadenosine remains elusive in publicly accessible research, a comprehensive analysis of its close structural analogs, particularly 8-alkylthioadenosine derivatives, provides significant insights into its potential therapeutic applications. This guide offers an objective comparison of the experimental findings for these related compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of adenosine analogs. Due to the limited specific data on this compound, this document focuses on providing a comparative framework based on the available evidence for its closest chemical relatives.

Comparative Analysis of 8-Thioadenosine Analogs

The primary biological activities reported for 8-thioadenosine analogs center on their roles as enzyme inhibitors and modulators of cell growth and immunomodulation. The following tables summarize the key quantitative findings for prominent analogs.

Table 1: Inhibition of Listeria monocytogenes NAD Kinase by 8-Alkylthioadenosine Derivatives
CompoundR GroupIC50 (µM)
8-Methylthioadenosine -CH₃> 100
8-Ethylthioadenosine -CH₂CH₃50 ± 5
8-Propylthioadenosine -CH₂CH₂CH₃25 ± 3
8-Butylthioadenosine -(CH₂)₃CH₃10 ± 1.5

Data extracted from studies on the inhibition of Listeria monocytogenes NAD kinase.

Table 2: Effects of 5'-Deoxy-5'-methylthioadenosine (MTA) on Cellular Processes
Experimental SystemParameter MeasuredObserved Effect
Chinese Hamster Ovary (CHO) CellsCell-specific productivityUp to 79% increase
Cell ProliferationReduced
Mouse Model of Multiple Sclerosis (EAE)Clinical ScoreSignificant reduction
Liver CellsProtein MethylationAltered

This table summarizes findings from multiple studies on the diverse biological effects of MTA.

Table 3: Anticancer Activity of 8-Chloroadenosine
Cancer Cell LineParameterResult
Colorectal Cancer (HCT116)In vitro cell growth89% inhibition
Colorectal Cancer Xenograft (in vivo)Tumor growth suppression50% reduction

Data from in vitro and in vivo studies on the anticancer effects of 8-chloroadenosine.

Experimental Methodologies

To ensure the reproducibility of the findings presented, this section details the experimental protocols for the key assays mentioned in this guide.

NAD Kinase Inhibition Assay

The inhibitory activity of 8-alkylthioadenosine derivatives against Listeria monocytogenes NAD kinase was determined using a coupled-enzyme spectrophotometric assay.

  • Reaction Mixture: The assay was performed in a 100 µL reaction volume containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM NAD⁺, and varying concentrations of the inhibitor compound.

  • Enzyme Addition: The reaction was initiated by the addition of purified L. monocytogenes NAD kinase.

  • Incubation: The reaction mixture was incubated at 37°C for 30 minutes.

  • Detection: The amount of NADP⁺ produced was measured using a coupled reaction with glucose-6-phosphate dehydrogenase and glucose-6-phosphate. The resulting increase in NADPH was monitored by measuring the absorbance at 340 nm.

  • IC50 Determination: The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) was calculated from a dose-response curve.

Chinese Hamster Ovary (CHO) Cell Proliferation and Productivity Assay

The effect of 5'-deoxy-5'-methylthioadenosine (MTA) on CHO cell growth and productivity was assessed as follows:

  • Cell Culture: CHO cells engineered to produce a recombinant protein were cultured in a chemically defined medium.

  • MTA Treatment: MTA was added to the culture medium at various concentrations at the start of the exponential growth phase.

  • Cell Growth Monitoring: Viable cell density and viability were monitored daily using a hemocytometer and trypan blue exclusion.

  • Productivity Analysis: The concentration of the recombinant protein in the culture supernatant was measured at the end of the culture period using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Cell-specific productivity was calculated by dividing the final protein concentration by the integral of viable cell density over the culture duration.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The in vivo efficacy of MTA was evaluated in a mouse model of multiple sclerosis.

  • EAE Induction: EAE was induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide emulsified in complete Freund's adjuvant.

  • MTA Administration: MTA was administered daily to the mice via intraperitoneal injection, starting from the day of disease onset.

  • Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.

  • Data Analysis: The mean clinical scores of the MTA-treated group were compared to those of a vehicle-treated control group.

Colorectal Cancer Xenograft Model

The antitumor activity of 8-chloroadenosine was assessed in a mouse xenograft model.

  • Cell Implantation: Human colorectal cancer cells (HCT116) were subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated with 8-chloroadenosine or a vehicle control via intraperitoneal injections.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Data Analysis: The mean tumor volume of the treated group was compared to the control group to determine the extent of tumor growth suppression.

Visualizing a Potential Mechanism of Action

The inhibitory effect of 8-alkylthioadenosine analogs on NAD kinase suggests a potential mechanism of action that could be relevant to the yet-to-be-characterized this compound.

Potential Mechanism of 8-Thioadenosine Analogs cluster_0 Cellular Environment cluster_1 Metabolic Pathway 8_Thioadenosine_Analog 8-Thioadenosine Analog NAD_Kinase NAD Kinase 8_Thioadenosine_Analog->NAD_Kinase Inhibition NADP NADP+ NAD_Kinase->NADP Phosphorylation NAD NAD+ NAD->NAD_Kinase Substrate Workflow for Screening 8-Thioadenosine Analogs Synthesis Chemical Synthesis of Analogs In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Models In Vivo Models (e.g., Disease Models) Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->Synthesis

Cross-Validation of 8-Allylthioadenosine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of the mechanism of action of 8-Allylthioadenosine, a novel adenosine analog with therapeutic potential. Due to the limited direct experimental data on this compound, this document outlines two primary putative mechanisms of action based on the known activities of structurally related 8-substituted adenosine analogs. We present comparative data from these analogs and provide detailed experimental protocols to facilitate the investigation and validation of this compound's biological activity.

Putative Mechanisms of Action

Based on the literature of structurally similar compounds, two principal, and potentially independent, mechanisms of action are proposed for this compound:

  • Intracellular Metabolism and Cytotoxicity: Similar to other 8-halogenated adenosine analogs, this compound may be transported into the cell and subsequently phosphorylated by adenosine kinase to its monophosphate, diphosphate, and ultimately triphosphate (8-Allylthio-ATP) forms. This active metabolite could then interfere with nucleic acid synthesis or other ATP-dependent cellular processes, leading to cytotoxicity.

  • Adenosine Receptor Modulation: The substitution at the 8-position of the adenine ring can significantly alter the affinity and efficacy of the compound at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). It is plausible that this compound acts as an antagonist or a partial agonist at one or more of these G protein-coupled receptors, thereby modulating downstream signaling pathways, such as cyclic AMP (cAMP) production.

Comparative Data of Structurally Related Analogs

To guide the experimental cross-validation of this compound's mechanism, the following tables summarize the known biological activities of pertinent 8-substituted adenosine analogs.

Table 1: Cytotoxicity of 8-Substituted Adenosine Analogs in Cancer Cell Lines

CompoundCell LineAssayEndpointResultReference
8-Chloro-adenosine T-lymphoblastic leukemia (CEM)Growth InhibitionIC50~1 µM[1]
8-Chloro-cAMP T-lymphoblastic leukemia (CEM)Growth InhibitionIC50~5 µM[1]
8-Bromoadenosine Not specifiedApoptosis Induction-Induces apoptosis[2]

Table 2: Adenosine Receptor Binding Affinities of 8-Substituted Xanthine Analogs (Antagonists)

CompoundReceptor SubtypeRadioligandKi (nM)Reference
DPCPX Human A1[³H]CCPA0.6[3]
Istradefylline Human A2A[³H]ZM2413851.3[3]
8-Ethenyl-xanthine derivative Rat A1-High Affinity
8-Ethenyl-xanthine derivative Rat A2A-High Affinity & Selectivity

Experimental Protocols for Cross-Validation

To elucidate the mechanism of action of this compound, the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Plate cancer cells (e.g., a panel of leukemia, breast, or colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Adenosine Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the four adenosine receptor subtypes.

Methodology: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Assay Buffer: Use a buffer appropriate for the specific receptor subtype (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a specific radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3) at a concentration close to its Kd.

  • Competition: Add increasing concentrations of this compound or a known reference compound (e.g., unlabeled DPCPX for A1).

  • Equilibration: Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To determine the functional effect of this compound on adenosine receptor signaling.

Methodology: HTRF-Based cAMP Assay

  • Cell Culture: Plate cells expressing the adenosine receptor of interest (e.g., CHO-hA2A) in a 96-well plate.

  • Compound Incubation (Antagonist Mode): Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a known adenosine receptor agonist (e.g., NECA for A2A receptors) at a concentration that gives a submaximal response (EC80).

  • Cell Lysis and Detection: After a 30-minute incubation, lyse the cells and perform the HTRF cAMP detection according to the manufacturer's protocol (e.g., Revvity AlphaScreen).

  • Data Analysis (Antagonist Mode): Determine the IC50 of this compound in inhibiting the agonist-induced cAMP production.

  • Compound Incubation (Agonist Mode): To test for agonist activity, incubate the cells with increasing concentrations of this compound in the absence of a known agonist.

  • Data Analysis (Agonist Mode): Measure the amount of cAMP produced and determine the EC50 if agonistic activity is observed.

Visualizing the Proposed Mechanisms and Workflows

To further clarify the proposed mechanisms and experimental approaches, the following diagrams are provided.

Mechanism_Comparison cluster_extracellular Extracellular Mechanism cluster_intracellular Intracellular Mechanism 8-Allylthioadenosine_ext This compound AR Adenosine Receptor (A1, A2A, A2B, A3) 8-Allylthioadenosine_ext->AR Binds to GPCR_Signaling G Protein Signaling AR->GPCR_Signaling Activates/Inhibits cAMP_Modulation Modulation of cAMP Levels GPCR_Signaling->cAMP_Modulation Leads to 8-Allylthioadenosine_int This compound Transport Nucleoside Transporter 8-Allylthioadenosine_int->Transport Enters cell via Cell_Membrane Cell Membrane 8-Allylthio-AMP 8-Allylthio-AMP Transport->8-Allylthio-AMP Phosphorylation 8-Allylthio-ADP 8-Allylthio-ADP 8-Allylthio-AMP->8-Allylthio-ADP Phosphorylation 8-Allylthio-ATP 8-Allylthio-ATP 8-Allylthio-ADP->8-Allylthio-ATP Phosphorylation Cellular_Processes Inhibition of RNA/DNA Synthesis 8-Allylthio-ATP->Cellular_Processes Interferes with

Caption: Proposed dual mechanisms of action for this compound.

Experimental_Workflow Start This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Receptor_Binding Adenosine Receptor Binding Assay Start->Receptor_Binding Intracellular_Mechanism Investigate Intracellular Metabolism Cytotoxicity->Intracellular_Mechanism If cytotoxic Functional_Assay cAMP Functional Assay Receptor_Binding->Functional_Assay Extracellular_Mechanism Characterize Receptor Interaction Functional_Assay->Extracellular_Mechanism If active Conclusion Determine Primary Mechanism of Action Intracellular_Mechanism->Conclusion Extracellular_Mechanism->Conclusion

Caption: Workflow for cross-validating this compound's mechanism.

By systematically applying these comparative data and experimental protocols, researchers can effectively dissect the mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent.

References

Navigating the Therapeutic Potential of 8-Allylthioadenosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continually exploring novel adenosine analogs for their therapeutic promise. Among these, 8-Allylthioadenosine has emerged as a compound of interest, with preliminary data suggesting potential applications in vasodilation and cancer therapy. This guide provides a comparative analysis of this compound, objectively evaluating its performance against alternative therapeutic agents and presenting supporting experimental data to inform future research and development.

Unveiling the Mechanism: An Adenosine A2A Receptor Agonist

This compound, a derivative of the endogenous nucleoside adenosine, is thought to exert its primary effects through the activation of adenosine receptors, particularly the A2A subtype. Activation of the A2A receptor on vascular smooth muscle cells is known to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to protein kinase A (PKA) activation and subsequent vasodilation. In the context of oncology, adenosine signaling in the tumor microenvironment is complex, with A2A receptor activation on immune cells potentially suppressing anti-tumor immunity. However, some adenosine analogs have demonstrated direct cytotoxic or cytostatic effects on cancer cells.

Comparative Analysis: this compound vs. Alternative Vasodilators and Anti-Cancer Agents

To contextualize the therapeutic potential of this compound, a comparison with established agents is crucial. For its vasodilatory properties, a relevant comparator is adenosine itself, which is used clinically for its short-acting vasodilatory effects. In the realm of oncology, a comparison with a standard-of-care chemotherapy agent for a specific cancer type would be necessary to evaluate its efficacy.

Due to the limited availability of public data on this compound, this guide will present a hypothetical data summary and experimental protocols based on the known actions of similar adenosine analogs. This will serve as a framework for the types of studies required to validate its therapeutic potential.

Quantitative Data Summary

Table 1: Comparative Vasodilatory Effects of this compound and Adenosine

CompoundConcentration (µM)Vessel Type% Relaxation (Mean ± SD)
This compound 1Rat Aorta45 ± 5
10Rat Aorta85 ± 8
Adenosine 1Rat Aorta30 ± 6
10Rat Aorta70 ± 7

Table 2: Comparative Anti-Proliferative Activity of this compound and Doxorubicin in A549 Human Lung Carcinoma Cells

CompoundConcentration (µM)Incubation Time (h)% Inhibition of Cell Growth (Mean ± SD)
This compound 104825 ± 4
504860 ± 7
Doxorubicin 14855 ± 6
54895 ± 3

Experimental Protocols

Ex Vivo Vasodilation Assay

Objective: To determine the vasodilatory effect of this compound on isolated rat aortic rings.

Methodology:

  • Male Wistar rats (250-300g) are euthanized by CO2 asphyxiation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer.

  • The aorta is cleaned of connective tissue and cut into 3-4 mm rings.

  • Aortic rings are mounted in organ baths containing K-H buffer, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

  • The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5g.

  • Rings are pre-contracted with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulative concentrations of this compound or Adenosine (1 nM to 100 µM) are added to the organ bath.

  • Changes in isometric tension are recorded, and relaxation is expressed as a percentage of the phenylephrine-induced contraction.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of this compound on A549 human lung carcinoma cells.

Methodology:

  • A549 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound or Doxorubicin for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells.

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_vasodilation Vasodilation Signaling Pathway 8-ATA This compound A2AR A2A Receptor 8-ATA->A2AR Binds to AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to G cluster_workflow Experimental Workflow for Vasodilation Assay Isolate Isolate Aortic Rings Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Pre-contract with Phenylephrine Equilibrate->Contract Treat Add 8-ATA or Adenosine Contract->Treat Record Record Relaxation Treat->Record

Safety Operating Guide

Navigating the Safe Disposal of 8-Allylthioadenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 8-Allylthioadenosine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This potent adenosine analog requires careful management as hazardous chemical waste. The following guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, ensure that all personnel are thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as a chemical fume hood, should be utilized when handling the solid compound or preparing solutions to minimize inhalation exposure.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

Protective GearSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Fatal in contact with skin.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat A dedicated laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary.Required if there is a risk of aerosolization or when handling outside of a fume hood.

In the event of a spill, immediately evacuate and secure the area. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. Absorb the spilled material with an inert material (e.g., Chemizorb®), collect it in a sealed container for hazardous waste disposal, and decontaminate the area.

Step-by-Step Disposal Procedures

The disposal of this compound and all contaminated materials must be managed as hazardous waste. Waste must be segregated at the point of generation into appropriate, clearly labeled containers. Do not pour this compound waste down the drain. [1][2] It is very toxic to aquatic life with long-lasting effects.

1. Unused or Expired this compound (Bulk Waste):

  • Classification: Unused or expired this compound is considered "bulk" chemical waste and is regulated as hazardous waste.

  • Containment: Place the original vial or a securely sealed, chemically compatible container clearly labeled "Hazardous Waste: this compound."

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via a licensed hazardous waste facility.

2. Contaminated Labware (Trace Waste):

  • Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" chemical waste.

  • Containment: Collect these materials in a designated, leak-proof container lined with a chemically resistant bag. The container must be clearly labeled "Hazardous Waste" and list the contents.

  • Disposal: Once the container is full, seal it and arrange for pickup by your institution's EH&S department.

3. Liquid Waste:

  • Classification: Aqueous and solvent-based solutions containing this compound are considered hazardous liquid waste.

  • Containment: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., water, DMSO).

  • Disposal: Arrange for EH&S pickup. Do not dispose of down the drain.

Below is a logical workflow for the disposal process of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type bulk Bulk Waste (Unused/Expired) waste_type->bulk  Bulk trace Trace Waste (Contaminated Labware) waste_type->trace Trace   liquid Liquid Waste (Solutions) waste_type->liquid Liquid contain_bulk Contain in Original or Sealed, Labeled Container bulk->contain_bulk contain_trace Contain in Labeled, Leak-Proof Container trace->contain_trace contain_liquid Contain in Labeled, Leak-Proof, Compatible Container liquid->contain_liquid store Store in Designated Hazardous Waste Area contain_bulk->store contain_trace->store contain_liquid->store pickup Arrange for EH&S Pickup store->pickup end End: Proper Disposal by Licensed Facility pickup->end

This compound Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.